molecular formula C15H14O2 B12372675 (E)-4-Methyl-5-styrylbenzene-1,3-diol

(E)-4-Methyl-5-styrylbenzene-1,3-diol

Cat. No.: B12372675
M. Wt: 226.27 g/mol
InChI Key: MZUWYVKSIRDOKF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol

InChI

InChI=1S/C15H14O2/c1-11-13(9-14(16)10-15(11)17)8-7-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b8-7+

InChI Key

MZUWYVKSIRDOKF-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1O)O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=C(C=C(C=C1O)O)C=CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

(E)-4-Methyl-5-styrylbenzene-1,3-diol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid with noteworthy antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a natural stilbenoid compound. Its structure features a resorcinol (benzene-1,3-diol) ring substituted with a methyl group and a styryl group in a trans (E) configuration.

Chemical Structure:

Caption: Proposed antifungal mechanism of this compound.

This proposed mechanism involves the compound interacting with the fungal cell membrane, leading to its disruption. It may also target the mitochondria, causing dysfunction and an increase in reactive oxygen species (ROS), which in turn can trigger apoptosis and ultimately inhibit fungal growth.

Experimental Protocols

Hypothetical Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from its plant source.

Isolation_Workflow Plant_Material Dracaena cochinchinensis plant material Extraction Extraction with organic solvent (e.g., ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compound This compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR) Pure_Compound->Structure_Elucidation Biological_Assay Antifungal Activity Assays Pure_Compound->Biological_Assay

Caption: General workflow for isolation and analysis.

General Protocol for Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against filamentous fungi, which can be adapted to determine the IC₅₀ values.

  • Fungal Culture: The test fungi are cultured on a suitable medium (e.g., Potato Dextrose Agar) to obtain fresh spores.

  • Spore Suspension: A spore suspension is prepared in sterile saline or a suitable buffer and adjusted to a specific concentration (e.g., 1 x 10⁵ spores/mL).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a liquid culture medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal spore suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 25-28 °C) for a period sufficient for fungal growth in the control wells (typically 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The IC₅₀ can be determined by measuring the fungal growth (e.g., by optical density) at different compound concentrations and calculating the concentration that inhibits 50% of the growth compared to the control.

Conclusion

This compound is a promising natural antifungal agent isolated from Dracaena cochinchinensis. Its demonstrated in vitro activity against several plant pathogenic fungi suggests its potential for further investigation and development as a lead compound in agrochemical or pharmaceutical applications. Further research is required to fully elucidate its mechanism of action, determine its full spectrum of biological activities, and develop optimized protocols for its synthesis or extraction. Access to the detailed experimental data within the primary patent literature will be crucial for advancing the scientific understanding of this compound.

References

An In-Depth Technical Guide to the Synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for (E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid compound of interest for its potential biological activities. The proposed synthesis is based on the well-established Wittig reaction, a versatile and widely used method for the formation of carbon-carbon double bonds. This document details the necessary precursors, step-by-step experimental protocols, and expected outcomes, offering a complete roadmap for the laboratory-scale synthesis of this target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically designed as a three-step process, culminating in a Wittig reaction. This approach offers a convergent and reliable route to the target stilbenoid. The key steps are:

  • Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde: This crucial aldehyde intermediate is prepared from the commercially available 5-methylbenzene-1,3-diol (orcinol) via a Vilsmeier-Haack formylation reaction.

  • Synthesis of Benzyltriphenylphosphonium Bromide: The corresponding Wittig reagent is synthesized through the reaction of triphenylphosphine with benzyl bromide.

  • Wittig Reaction: The final step involves the coupling of 2,4-dihydroxy-6-methylbenzaldehyde with the ylide generated from benzyltriphenylphosphonium bromide to yield the target molecule, this compound.

The overall synthetic pathway is depicted in the workflow diagram below.

Synthesis_Pathway cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_step Final Synthesis Step orcinol 5-Methylbenzene-1,3-diol (Orcinol) reagents1 POCl3, DMF orcinol->reagents1 aldehyde 2,4-Dihydroxy-6-methylbenzaldehyde reagents1->aldehyde Vilsmeier-Haack Formylation ylide Phosphonium Ylide aldehyde->ylide benzyl_bromide Benzyl Bromide tpp Triphenylphosphine (PPh3) benzyl_bromide->tpp phosphonium_salt Benzyltriphenylphosphonium Bromide tpp->phosphonium_salt Quaternization base Strong Base (e.g., NaH) phosphonium_salt->base base->ylide Deprotonation final_product This compound ylide->final_product Wittig Reaction

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde

This procedure is adapted from a standard Vilsmeier-Haack formylation of a resorcinol derivative.

  • Materials: 5-Methylbenzene-1,3-diol (orcinol), N,N-dimethylformamide (DMF), phosphoryl chloride (POCl3), ice, distilled water.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-methylbenzene-1,3-diol (0.2 mol) in N,N-dimethylformamide (100 mL) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a pre-cooled mixture of phosphoryl chloride (0.3 mol) and N,N-dimethylformamide (200 mL).

    • Slowly add the POCl3/DMF mixture dropwise to the solution of 5-methylbenzene-1,3-diol, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

    • Slowly pour the reaction mixture into a beaker containing crushed ice, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration and wash it thoroughly with distilled water to remove any residual acid and solvent.

    • Dry the product to obtain 2,4-dihydroxy-6-methylbenzaldehyde, which can be used in the next step without further purification.

Synthesis of Benzyltriphenylphosphonium Bromide

This protocol utilizes a microwave-assisted method for efficient synthesis.[1][2]

  • Materials: Triphenylphosphine, benzyl bromide, tetrahydrofuran (THF), dichloromethane (for recrystallization).

  • Procedure:

    • In a microwave-safe quartz ampoule, combine triphenylphosphine (40 mmol) and benzyl bromide (20 mmol) in tetrahydrofuran (20 mL).

    • Seal the ampoule and place it in a microwave reactor.

    • Irradiate the mixture at 60 °C for 30 minutes.

    • After cooling, carefully open the ampoule in a fume hood.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude product from dichloromethane to yield pure benzyltriphenylphosphonium bromide.[1][2]

Synthesis of this compound via Wittig Reaction

This generalized procedure is based on standard Wittig reaction conditions for the synthesis of stilbenoids.

  • Materials: Benzyltriphenylphosphonium bromide, a strong base (e.g., sodium hydride or n-butyllithium), anhydrous tetrahydrofuran (THF), 2,4-dihydroxy-6-methylbenzaldehyde, and appropriate workup and purification solvents.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension in an ice bath and add a strong base (1.1 equivalents) portion-wise to generate the phosphonium ylide (a color change, typically to orange or deep red, indicates ylide formation).

    • Stir the mixture at room temperature for 1 hour.

    • Dissolve 2,4-dihydroxy-6-methylbenzaldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, which may be a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica gel to isolate the desired (E)-isomer. Further purification can be achieved by recrystallization.

Quantitative Data Summary

Reaction StepReactantsProductTypical Yield (%)Analytical Data (Expected)
1. Vilsmeier-Haack Formylation 5-Methylbenzene-1,3-diol, POCl3, DMF2,4-Dihydroxy-6-methylbenzaldehyde76-82%¹H NMR, ¹³C NMR, MS
2. Phosphonium Salt Formation Triphenylphosphine, Benzyl BromideBenzyltriphenylphosphonium Bromide87-98%[1]¹H NMR, ³¹P NMR, MS, m.p.
3. Wittig Reaction 2,4-Dihydroxy-6-methylbenzaldehyde, Benzyltriphenylphosphonium BromideThis compound50-70% (estimated)¹H NMR, ¹³C NMR, HRMS

Note: The yield for the Wittig reaction is an estimation based on analogous syntheses of stilbenoids. Actual yields may vary depending on the specific reaction conditions and purification methods employed.

Conclusion

The synthetic pathway detailed in this guide provides a robust and adaptable methodology for the production of this compound. By utilizing the Vilsmeier-Haack and Wittig reactions, researchers can efficiently access this target molecule for further investigation in drug discovery and development programs. The provided experimental protocols and expected data serve as a solid foundation for the successful synthesis and characterization of this promising stilbenoid compound.

References

Spectroscopic data (NMR, IR, MS) of (E)-4-Methyl-5-styrylbenzene-1,3-diol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Analysis of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Introduction

This compound is a natural product that can be extracted from Dracaena cochinchinensis (Lour.) S. C. Chen.[1] Preliminary research has identified it as an antifungal agent, showing inhibitory activity against various fungi.[1] This technical guide provides a comprehensive overview of the methodologies required to obtain and interpret the spectroscopic data (NMR, IR, MS) of this compound, which is crucial for its unambiguous identification, purity assessment, and further investigation in drug development.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic, vinylic, and methyl carbons. The carbons attached to the hydroxyl groups will be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)2.0 - 2.515 - 20
Aromatic CH6.0 - 7.5100 - 130
Vinylic CH6.5 - 7.5120 - 135
Aromatic C-O-155 - 160
Aromatic C-C-110 - 140
Hydroxyl OH4.0 - 6.0 (broad)-
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the hydroxyl, aromatic, and alkene functional groups.

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (vinylic)3010 - 3095Medium
C=C stretch (aromatic)1500 - 1600Medium to Strong
C=C stretch (alkene)1620 - 1680Medium
C-O stretch (phenolic)1150 - 1250Strong
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M]⁺~240.11Molecular Ion
[M-CH₃]⁺~225.09Loss of a methyl group
[M-OH]⁺~223.10Loss of a hydroxyl group
[M-C₇H₇]⁺~149.06Cleavage of the styryl group

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the compound.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

    • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the pure KBr pellet or the solvent on the salt plate and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight and observe different fragmentation patterns.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain structural information from the fragmentation pattern.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Plant_Material Dracaena cochinchinensis Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Pure_Compound This compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

This guide provides a foundational framework for researchers and scientists to approach the spectroscopic characterization of this compound. The successful application of these techniques will enable the confirmation of its chemical structure and pave the way for further studies into its biological activities and potential therapeutic applications.

References

Unveiling (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Technical Guide to Its Natural Sourcing and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-Methyl-5-styrylbenzene-1,3-diol , a promising natural compound, has garnered attention for its significant biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of its primary natural source, detailed extraction and isolation methodologies, and available quantitative data, offering a valuable resource for researchers and professionals in drug development.

Natural Occurrence: The "Dragon's Blood" Resin

This compound is a secondary metabolite found in the resin of Dracaena cochinchinensis (Lour.) S. C. Chen, a plant species renowned in traditional medicine.[1][2] This resin, commonly known as "dragon's blood," is a complex mixture of phenolic compounds, including flavonoids, chalcones, and stilbenoids, to which its medicinal properties are attributed.

Extraction and Isolation: From Crude Resin to Pure Compound

The extraction of this compound from the resin of Dracaena cochinchinensis involves a multi-step process of solvent extraction and chromatographic separation. While a standardized, universally adopted protocol for this specific compound is not extensively detailed in publicly available literature, a general methodology for the isolation of phenolic constituents from "dragon's blood" can be adapted.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the extraction and isolation of phenolic compounds, including this compound, from the resin of Dracaena cochinchinensis.

1. Sourcing and Preparation of Raw Material:

  • Obtain commercially available or sustainably harvested resin of Dracaena cochinchinensis.

  • Grind the dried resin into a fine powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

  • Suspend the powdered resin in a suitable organic solvent. Methanol is a commonly used solvent for the extraction of phenolic compounds from this resin.

  • Perform the extraction process, which can be carried out using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.

  • Filter the resulting mixture to separate the solvent extract from the insoluble plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

  • Subject the crude extract to column chromatography for fractionation. Silica gel is a common stationary phase for the separation of phenolic compounds.

  • Elute the column with a gradient solvent system of increasing polarity. A common mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).

  • Collect the fractions and monitor the separation process using Thin Layer Chromatography (TLC).

  • Identify the fractions containing the target compound by comparing with a reference standard, if available, or through spectroscopic analysis.

  • Combine the fractions rich in this compound and further purify using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

4. Structural Elucidation:

  • Confirm the identity and structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data: Antifungal Activity

This compound has demonstrated notable antifungal activity against a range of fungal pathogens.[3] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Fungal SpeciesIC50 (µg/mL)
Helminthosporium turcicum10.05
Curvularia lunata18.52
Gibberella zeae6.12
Ustilago maydis8.09
Helminthosporium maydis8.25

Table 1: Antifungal activity of this compound.[3]

Currently, there is a lack of publicly available data regarding the specific yield of this compound from the resin of Dracaena cochinchinensis. Further research is required to quantify the concentration of this compound in its natural source and to optimize extraction protocols for improved yields.

Antifungal Mechanism of Action: An Area for Future Research

The precise mechanism through which this compound exerts its antifungal effects has not yet been fully elucidated. As a phenolic compound, it is hypothesized to act on the fungal cell membrane, disrupting its integrity and function, or to interfere with essential enzymatic activities. However, specific signaling pathways and molecular targets remain to be identified. This knowledge gap presents a significant opportunity for future research to explore its mode of action, which could pave the way for the development of novel antifungal agents.

Visualizing the Extraction and Purification Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from its natural source.

Extraction_Workflow cluster_Source Natural Source cluster_Extraction Extraction cluster_Purification Purification cluster_FinalProduct Final Product & Analysis Source Dracaena cochinchinensis (Resin - 'Dragon's Blood') Preparation Grinding Source->Preparation Harvesting SolventExtraction Solvent Extraction (e.g., Methanol) Preparation->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration Filtrate ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography Crude Extract FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PrepHPLC Preparative HPLC FractionCollection->PrepHPLC Enriched Fractions FinalCompound This compound (Pure Compound) PrepHPLC->FinalCompound Analysis Structural Elucidation (NMR, MS) FinalCompound->Analysis

A generalized workflow for the extraction and purification of the target compound.

References

Unraveling the Therapeutic Potential of (E)-4-Methyl-5-styrylbenzene-1,3-diol and its Clinically Advanced Analogue, Tapinarof

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of (E)-4-Methyl-5-styrylbenzene-1,3-diol and its clinically significant analogue, Tapinarof. While the former shows early promise as an antifungal agent, the latter has emerged as a first-in-class, FDA-approved therapeutic for plaque psoriasis, with a well-defined mechanism of action and a wealth of clinical data.

Section 1: Chemical Identity and Nomenclature

1.1 this compound

  • IUPAC Name: (E)-4-Methyl-5-(2-phenylethenyl)benzene-1,3-diol

  • Synonyms: Not well-documented in the scientific literature.

  • Origin: Can be extracted from Dracaena cochinchinensis (Lour.) S. C. Chen.[1]

  • Therapeutic Potential: Preliminary studies indicate antifungal and antibacterial properties.[1]

1.2 Tapinarof

Tapinarof, a structurally related stilbenoid, has garnered significant attention in the pharmaceutical industry for its therapeutic efficacy.

  • IUPAC Name: 5-[(E)-2-phenylethenyl]-2-(propan-2-yl)benzene-1,3-diol.[2][][4]

  • Synonyms:

    • Benvitimod

    • Vtama

    • WBI-1001

    • GSK2894512

    • 3,5-Dihydroxy-4-isopropylstilbene

    • (E)-2-(1-Methylethyl)-5-(2-phenylethenyl)-1,3-benzenediol

  • Regulatory Status: Approved by the US Food and Drug Administration (FDA) for the topical treatment of plaque psoriasis in adults.

Section 2: Quantitative Data

2.1 Antifungal Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various fungal pathogens.

Fungal SpeciesIC₅₀ (μg/mL)
Helminthosporium turcicum10.05
Curvularia lunata18.52
Gibberella zeae6.12
Ustilago8.09
Helminthosporium maydis8.25

2.2 Clinical Efficacy of Tapinarof in Plaque Psoriasis (PSOARING 1 & 2 Trials)

The pivotal Phase 3 trials, PSOARING 1 and PSOARING 2, demonstrated the significant efficacy of Tapinarof cream 1% compared to a vehicle control in adults with mild to severe plaque psoriasis.

Primary Endpoint (Week 12)PSOARING 1: Tapinarof (n=340)PSOARING 1: Vehicle (n=170)PSOARING 2: Tapinarof (n=343)PSOARING 2: Vehicle (n=172)
PGA score of 0 or 1 and a ≥2-point reduction 35.4%6.0%40.2%6.3%

PGA: Physician's Global Assessment

2.3 Safety Profile of Tapinarof (PSOARING 1 & 2 Trials)

The most common adverse events reported in the PSOARING trials were generally mild to moderate in severity.

Adverse EventIncidence in Tapinarof Arms
Folliculitis~20%
Nasopharyngitis~10%
Contact Dermatitis~5%
Headache<5%
Pruritus<5%
Influenza<5%

Section 3: Experimental Protocols

3.1 Pivotal Phase 3 Clinical Trials for Tapinarof (PSOARING 1 & 2)

The following outlines the general methodology for the PSOARING 1 and 2 clinical trials.

  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies.

  • Participants: Adults (18-75 years) with a diagnosis of plaque psoriasis.

  • Inclusion Criteria:

    • Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe).

    • Body Surface Area (BSA) involvement of 3% to 20%.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either Tapinarof 1% cream or a vehicle cream.

  • Treatment Regimen: A thin layer of the assigned cream was applied once daily to all psoriasis lesions for 12 weeks.

  • Assessments: Patient visits and assessments were conducted at weeks 2, 4, 8, and 12.

  • Primary Endpoint: The proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline at week 12.

  • Long-Term Extension: Eligible patients had the option to enroll in an open-label, long-term extension study (PSOARING 3).

Section 4: Signaling Pathways and Mechanism of Action

4.1 Tapinarof: An Aryl Hydrocarbon Receptor (AhR) Agonist

Tapinarof's therapeutic effects are mediated through its activity as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor crucial for maintaining skin homeostasis.

The binding and activation of AhR by Tapinarof initiates a cascade of downstream events:

  • Nuclear Translocation: Upon ligand binding in the cytoplasm, the Tapinarof-AhR complex translocates to the nucleus.

  • Heterodimerization: In the nucleus, the complex heterodimerizes with the AhR Nuclear Translocator (ARNT).

  • Gene Transcription Modulation: The Tapinarof-AhR/ARNT complex binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), in the promoter regions of target genes, thereby modulating their expression.

This signaling pathway leads to three primary therapeutic outcomes:

  • Downregulation of Pro-inflammatory Cytokines: Tapinarof activation of AhR leads to the suppression of key pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and IL-17F, which are central to the pathogenesis of psoriasis.

  • Skin Barrier Restoration: The pathway promotes the expression of essential skin barrier proteins such as filaggrin and loricrin, helping to normalize the dysfunctional skin barrier seen in psoriatic lesions.

  • Reduction of Oxidative Stress: Tapinarof-mediated AhR signaling enhances the antioxidant response through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Section 5: Visualizations

Tapinarof_AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Therapeutic Outcomes Tapinarof Tapinarof AhR_complex AhR Complex Tapinarof->AhR_complex Binds to AhR_Tapinarof AhR-Tapinarof Complex AhR_complex->AhR_Tapinarof Translocates to Nucleus ARNT ARNT AhR_Tapinarof->ARNT Heterodimerizes with AhR_ARNT_complex AhR-ARNT-Tapinarof Complex AhR_Tapinarof->AhR_ARNT_complex ARNT->AhR_ARNT_complex DNA DNA (XRE) AhR_ARNT_complex->DNA Binds to Outcome1 Downregulation of Pro-inflammatory Cytokines (IL-17A, IL-17F) DNA->Outcome1 Outcome2 Increased Expression of Skin Barrier Proteins (Filaggrin, Loricrin) DNA->Outcome2 Outcome3 Activation of Nrf2 Pathway (Reduced Oxidative Stress) DNA->Outcome3

Caption: Tapinarof's Mechanism of Action via the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Clinical_Trial_Workflow cluster_treatment 12-Week Treatment Period Start Patient Screening (Plaque Psoriasis, PGA 2-4, BSA 3-20%) Randomization Randomization (2:1) Start->Randomization Treatment_Arm Tapinarof 1% Cream (Once Daily) Randomization->Treatment_Arm Vehicle_Arm Vehicle Cream (Once Daily) Randomization->Vehicle_Arm Assessments Follow-up Assessments (Weeks 2, 4, 8, 12) Treatment_Arm->Assessments Vehicle_Arm->Assessments Primary_Endpoint Primary Endpoint Analysis (Week 12) (PGA 0/1 and >=2-point reduction) Assessments->Primary_Endpoint LTE Long-Term Extension Study (PSOARING 3) Primary_Endpoint->LTE

Caption: Experimental Workflow of the Pivotal PSOARING 1 & 2 Clinical Trials for Tapinarof.

References

(E)-4-Methyl-5-styrylbenzene-1,3-diol: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid compound isolated from the traditional medicinal plant Dracaena cochinchinensis, has demonstrated notable biological activity, primarily as an antifungal agent. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's biological effects. It includes quantitative data on its antifungal potency, detailed, albeit generalized, experimental protocols for assessing its activity, and a discussion of its potential mechanism of action based on related stilbenoid compounds. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a natural stilbenoid, a class of phenolic compounds recognized for their diverse pharmacological properties. This particular molecule is a constituent of the resin of Dracaena cochinchinensis, a plant with a long history of use in traditional medicine. Recent scientific investigations have begun to elucidate the specific biological activities of its isolated compounds, with this compound emerging as a promising antifungal agent. This guide synthesizes the available data to provide a detailed technical overview for the scientific community.

Antifungal Activity

The most well-documented biological activity of this compound is its ability to inhibit the growth of various fungal species.

Quantitative Antifungal Data

The antifungal efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against a panel of fungi. These values are summarized in the table below.

Fungal SpeciesIC50 (µg/mL)[1]
Gibberella zeae6.12
Ustilago maydis8.09
Helminthosporium maydis8.25
Helminthosporium turcicum10.05
Curvularia lunata18.52

Experimental Protocols

While the precise, detailed experimental protocols used to generate the above data for this compound are not publicly available, this section provides a generalized methodology for determining the antifungal activity of a natural compound, which would be applicable in such a study.

General Antifungal Susceptibility Testing Protocol (Broth Microdilution Assay)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and subsequently the IC50 of an antifungal agent.

3.1.1. Materials

  • Test compound: this compound

  • Fungal strains (as listed in the table above)

  • Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile water or saline

3.1.2. Procedure

  • Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable agar medium. Spores or yeast cells are harvested and suspended in sterile water or saline. The suspension is adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.

  • Preparation of Test Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then prepared in the sterile liquid growth medium in the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized fungal suspension.

  • Controls:

    • Positive Control: Wells containing the fungal inoculum and a known antifungal agent.

    • Negative Control: Wells containing the fungal inoculum and the solvent used to dissolve the test compound, at the same concentration as in the test wells.

    • Growth Control: Wells containing the fungal inoculum and growth medium only.

    • Blank: Wells containing sterile growth medium only.

  • Incubation: The microtiter plates are incubated at an optimal temperature and for a sufficient duration to allow for fungal growth in the growth control wells (typically 24-72 hours).

  • Data Collection and Analysis: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated for each concentration of the test compound relative to the growth control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Compound Dilutions B->C D Incubate C->D E Measure Optical Density D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: A generalized workflow for determining the antifungal IC50 of a test compound.

Potential Mechanism of Action

The precise molecular mechanism by which this compound exerts its antifungal effects has not been explicitly elucidated in published literature. However, based on the known mechanisms of other stilbenoids, such as resveratrol, a plausible mechanism can be proposed.

Resveratrol has been shown to induce apoptosis in the pathogenic yeast Candida albicans through a caspase-dependent mitochondrial pathway[2][3]. This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of metacaspases, which are fungal homologues of caspases involved in programmed cell death.

Given the structural similarity of this compound to resveratrol, it is hypothesized that it may share a similar mechanism of action.

Hypothesized Antifungal Signaling Pathway

G cluster_cell A This compound B Fungal Cell C Increased ROS Production D Mitochondrial Dysfunction C->D E Metacaspase Activation D->E F Apoptosis E->F

Caption: A proposed mechanism of action for this compound.

Other Potential Biological Activities

While the primary focus of research on this compound has been its antifungal properties, other stilbenoids and extracts from Dracaena species have been reported to possess a range of other biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. It is plausible that this compound may also exhibit these properties, although specific studies are lacking.

Cytotoxicity (Generalized Protocol)

A standard method to assess the cytotoxicity of a compound is the MTT assay.

5.1.1. Procedure

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm). The cell viability is inversely proportional to the absorbance.

Anti-inflammatory Activity (Generalized Protocol)

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

5.2.1. Procedure

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Compound Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound for a short period, followed by stimulation with LPS to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Determination: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm. A decrease in absorbance indicates inhibition of NO production.

Antioxidant Activity (Generalized Protocol)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.

5.3.1. Procedure

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Reading: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals by the compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal activity. The available quantitative data provides a solid foundation for further investigation. However, to fully realize its therapeutic potential, future research should focus on:

  • Elucidation of the specific mechanism of antifungal action.

  • Comprehensive screening for other biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects, using detailed and specific assays.

  • In vivo studies to evaluate its efficacy and safety in animal models.

  • Structure-activity relationship studies to identify key functional groups and potentially design more potent analogues.

This technical guide serves as a starting point for researchers interested in exploring the biological landscape of this intriguing natural compound. The provided generalized protocols and hypothesized mechanisms offer a framework for designing future experiments to unlock the full therapeutic potential of this compound.

References

Navigating the Physicochemical Landscape of (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a stilbenoid, a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities. As an antifungal agent, this compound holds promise for various therapeutic applications[1][2]. However, the successful development of any bioactive compound into a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. These parameters are critical determinants of a drug's bioavailability, manufacturability, and shelf-life.

This technical guide provides an in-depth overview of the key considerations and experimental protocols for assessing the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages established methodologies and data from structurally related stilbenoids to provide a robust framework for its characterization. Stilbenes, as a class, are known for their generally poor aqueous solubility, a challenge that often necessitates formulation strategies to enhance their therapeutic potential[3][4][5].

I. Solubility Profile: An Illustrative Overview

The solubility of a compound in various solvents is a fundamental property that influences its absorption, distribution, and formulation development. For stilbenoids, which are often lipophilic, solubility can vary significantly across different media. The following table presents an illustrative summary of expected solubility for a compound like this compound in a range of common pharmaceutical solvents.

Table 1: Illustrative Solubility Data for this compound at Ambient Temperature

Solvent/MediumTypeExpected Solubility (mg/mL)Rationale & Implications
WaterAqueous< 0.1Low aqueous solubility is a common characteristic of stilbenoids due to their non-polar nature, potentially limiting oral bioavailability.
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1Simulates physiological pH; low solubility suggests potential challenges for intravenous formulations and dissolution in intestinal fluids.
EthanolPolar Protic Solvent10 - 50The hydroxyl groups can interact with ethanol, leading to moderate to good solubility. Useful for creating stock solutions.
MethanolPolar Protic Solvent10 - 50Similar to ethanol, it is a good solvent for creating concentrated solutions for analysis.
Dimethyl Sulfoxide (DMSO)Polar Aprotic Solvent> 100High polarity and aprotic nature make it an excellent solvent for many organic compounds, including stilbenoids. Commonly used for in vitro assays.
Polyethylene Glycol 400 (PEG 400)Non-ionic Surfactant/Vehicle5 - 20Often used in formulation development to enhance the solubility of poorly water-soluble drugs.
Propylene GlycolPolar Protic Solvent5 - 20Another common co-solvent in pharmaceutical formulations to improve drug solubility.

Note: The values presented in this table are illustrative and based on the general properties of stilbenoids. Actual experimental determination is necessary for precise quantification.

II. Stability Assessment: Ensuring Compound Integrity

The chemical stability of a pharmaceutical compound is paramount to its safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability studies are therefore a critical component of drug development.

Table 2: Illustrative Stability Profile of this compound under Forced Degradation Conditions

Stress ConditionIncubation TimeExpected Degradation (%)Potential Degradation Pathways & Implications
Acidic (0.1 N HCl)24 hours5 - 15%Stilbene double bond may be susceptible to isomerization or other acid-catalyzed reactions.
Alkaline (0.1 N NaOH)24 hours10 - 30%Phenolic hydroxyl groups are susceptible to oxidation, which is often accelerated under basic conditions.
Oxidative (3% H₂O₂)8 hours20 - 50%The resorcinol moiety is prone to oxidation, leading to the formation of quinone-type structures or cleavage of the stilbene backbone.
Thermal (60°C)7 days< 5%Stilbenoids are generally thermally stable in their solid form.
Photolytic (ICH Q1B)1.2 million lux hours15 - 40%The conjugated double bond system in stilbenoids makes them susceptible to photo-isomerization (trans to cis) and photodegradation.

Note: The degradation percentages are illustrative. A stability-indicating analytical method is required to accurately quantify the parent compound and its degradation products.

III. Experimental Protocols

A. Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Aspirate an aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess compound to vials prep2 Add different solvents prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 Start Equilibration sep1 Centrifuge or filter samples equil1->sep1 Achieve Equilibrium quant1 Aspirate supernatant sep1->quant1 Obtain Saturated Solution quant2 Dilute with suitable solvent quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 calc1 Calculate solubility quant3->calc1 Obtain Concentration Data

Caption: Workflow for determining the equilibrium solubility of a compound using the shake-flask method.

B. Stability-Indicating HPLC Method with Forced Degradation

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Methodology:

  • Forced Degradation: Subject solutions of this compound to various stress conditions as outlined in Table 2 (acidic, alkaline, oxidative, thermal, and photolytic).

  • Chromatographic Separation: Develop a reverse-phase HPLC method capable of separating the parent compound from all potential degradation products. This typically involves optimizing the mobile phase composition, column type, and gradient elution.

  • Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A key aspect of validation is peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

  • Analysis of Stability Samples: Analyze the samples from the forced degradation studies using the validated stability-indicating method to determine the extent of degradation.

G Workflow for Stability-Indicating Method Development cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation (ICH Guidelines) cluster_analysis Stability Sample Analysis stress1 Prepare compound solutions stress2 Apply stress conditions (Acid, Base, Oxidation, Heat, Light) stress1->stress2 hplc1 Select column and mobile phase stress2->hplc1 Generate Degraded Samples hplc2 Optimize separation of degradants hplc1->hplc2 val1 Specificity & Peak Purity hplc2->val1 Develop Separation Method val2 Linearity, Accuracy, Precision val1->val2 analysis1 Analyze stressed samples val2->analysis1 Validate Method analysis2 Quantify parent compound and degradants analysis1->analysis2

Caption: Workflow for developing and validating a stability-indicating HPLC method using forced degradation studies.

IV. Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its successful development as a pharmaceutical agent. While specific data for this compound remains to be published, the general characteristics of stilbenoids suggest that low aqueous solubility and susceptibility to oxidative and photolytic degradation are potential challenges to overcome. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these critical physicochemical properties. The insights gained from such studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the delivery of a safe and effective therapeutic product.

References

Potential Therapeutic Targets of (E)-4-Methyl-5-styrylbenzene-1,3-diol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid primarily identified from Dracaena cochinchinensis, has demonstrated notable biological activities, particularly as an antifungal agent. Emerging research into the broader class of stilbenoids from this plant genus suggests a wider therapeutic potential, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of this compound for therapeutic applications.

Introduction

This compound is a natural stilbenoid compound. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological properties. While the primary reported activity of this compound is its antifungal efficacy, the well-documented anti-inflammatory and neuroprotective activities of structurally similar stilbenoids from Dracaena species suggest that its therapeutic applications could be more extensive. This guide synthesizes the current understanding of this compound's biological effects and outlines potential avenues for future research and drug development.

Antifungal Activity

This compound has been identified as an antifungal agent with efficacy against a range of plant pathogenic fungi.[1] The mechanism of its antifungal action is an area of active investigation, with potential targets including fungal cell membrane integrity and key metabolic enzymes.

Quantitative Data: Antifungal Efficacy

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various fungal species.

Fungal SpeciesIC50 (µg/mL)
Helminthosporium turcicum10.05
Curvularia lunata18.52
Gibberella zeae6.12
Ustilago maydis8.09
Helminthosporium maydis8.25

Potential Anti-inflammatory and Neuroprotective Therapeutic Targets

While direct evidence for the anti-inflammatory and neuroprotective effects of this compound is still emerging, studies on other stilbenoids isolated from Dracaena cochinchinensis provide strong rationale for investigating these activities. Potential molecular targets in these pathways include enzymes involved in the inflammatory cascade and key signaling proteins.

Inhibition of Inflammatory Mediators

Stilbenoids from Dracaena species have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2] Furthermore, some stilbenoids have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins, another class of inflammatory mediators.[3]

Modulation of Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation and cellular stress responses. Several natural stilbenoids have been shown to modulate these pathways, suggesting that this compound may exert its potential anti-inflammatory effects through similar mechanisms.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MAPK_pathway MAPK Pathway Receptor->MAPK_pathway IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates Gene_Expression Inflammatory Gene Expression NF-κB_active->Gene_Expression activates Compound This compound Compound->IKK Compound->MAPK_pathway Compound->NF-κB_active prevents nuclear translocation

Figure 1: Potential Inhibition of NF-κB and MAPK Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the therapeutic potential of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against fungal strains.

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend fungal spores or mycelial fragments in sterile saline or broth to a concentration of approximately 1-5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an optimal temperature for the specific fungal strain for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (no compound).

Start Start Fungal_Culture Prepare Fungal Inoculum Start->Fungal_Culture Compound_Dilution Serial Dilution of Compound in 96-well Plate Fungal_Culture->Compound_Dilution Inoculation Inoculate Plate with Fungus Compound_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Reading Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading End End MIC_Reading->End

Figure 2: Workflow for Antifungal Broth Microdilution Assay.
Cell Viability Assessment: MTT Assay

This colorimetric assay is used to assess the cytotoxicity of the compound on mammalian cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide Production Measurement: Griess Assay

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages or other relevant cell types in a 96-well plate. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

NF-κB Activation Assessment: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation: Treat the transfected cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferases.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activation is calculated relative to the stimulated control.

Start Start Cell_Transfection Transfect Cells with NF-κB Luciferase Reporter Start->Cell_Transfection Treatment Treat with Compound and Stimulate with TNF-α Cell_Transfection->Treatment Lysis Lyse Cells Treatment->Lysis Luciferase_Assay Measure Firefly and Renilla Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Normalize and Calculate NF-κB Inhibition Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for NF-κB Luciferase Reporter Assay.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents. While its antifungal properties are established, its potential as an anti-inflammatory and neuroprotective agent warrants further in-depth investigation. Future research should focus on:

  • Elucidating the specific molecular targets of the compound in both fungal and mammalian cells.

  • Conducting comprehensive in vitro and in vivo studies to validate its efficacy and safety for potential therapeutic applications beyond antifungal use.

  • Performing structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity for its identified targets.

This technical guide provides a foundational framework for advancing the scientific understanding and therapeutic development of this compound.

References

A Technical Guide to (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Resorcinolic Compound with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This whitepaper provides a comprehensive technical overview of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a natural product belonging to the resorcinol class of phenolic compounds. It details the chemical structure, properties, and the significant relationship this molecule shares with the broader family of resorcinols. This guide presents a plausible synthetic pathway, including detailed experimental protocols for its synthesis via the Wittig reaction, alongside methods for its purification and characterization. Furthermore, it compiles and discusses the known biological activities, with a focus on its antifungal properties, and explores potential mechanisms of action by drawing parallels with well-studied resorcinol derivatives and their impact on cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The Resorcinol Scaffold: A Foundation for Bioactivity

Resorcinol, or benzene-1,3-diol, is an aromatic organic compound featuring a benzene ring dihydroxylated at the meta positions (1 and 3).[1][2][3] This specific arrangement of hydroxyl groups imparts a unique chemical reactivity and a set of physical properties that distinguish it from its isomers, catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene).[3]

1.1 Chemical Structure and Properties

The resorcinol structure is the cornerstone of a wide array of natural and synthetic molecules.[1] The two hydroxyl groups activate the benzene ring, making it highly susceptible to electrophilic substitution reactions. Resorcinol is a white, crystalline solid that is soluble in water, alcohol, and ether. Its derivatives are central to numerous applications, from pharmaceuticals and antiseptics to the synthesis of polymers and dyes.

1.2 Biological Significance of Resorcinol Derivatives

The resorcinol moiety is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of resorcinol exhibit a wide range of physiological effects, including antiseptic, anthelmintic, and anesthetic properties. In medicinal chemistry, the resorcinol framework has been explored for its potential as an inhibitor of various enzymes, such as 5-lipoxygenase, which is a target in inflammatory diseases. Furthermore, certain resorcinols have been shown to modulate key cellular signaling pathways, including the cAMP and p38 MAPK pathways, which are involved in processes like melanogenesis. This diverse bioactivity makes the resorcinol scaffold a valuable starting point for drug discovery and development.

This compound: A Styryl-Resorcinol Derivative

This compound is a natural product that chemically integrates a resorcinol core with a styryl (phenylethenyl) substituent. This combination results in a stilbenoid-like structure, a class of compounds known for diverse biological activities, with resveratrol being a prominent example.

2.1 Chemical Structure and Properties

The molecule's structure consists of a benzene-1,3-diol (resorcinol) ring substituted with a methyl group at position 4 and an (E)-styryl group at position 5. The "(E)" designation indicates the trans configuration of the double bond in the styryl moiety.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
IUPAC Name (E)-5-(2-phenylethenyl)-4-methylbenzene-1,3-diolN/A (Standard Nomenclature)
Molecular Formula C₁₅H₁₄O₂Calculated
Molecular Weight 226.27 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected solubility in organic solvents like ether, alcohol
Class Resorcinols, Stilbenoids, Polyphenols

2.2 Natural Occurrence

This compound has been identified as a natural product extracted from plants such as Dracaena cochinchinensis. Its presence in botanical sources suggests a role in plant defense mechanisms, which is consistent with its observed antimicrobial properties.

Synthesis and Characterization

While this compound can be obtained from natural sources, chemical synthesis provides a reliable method for producing the compound in higher purity and quantity for research purposes. The Wittig reaction is a powerful and widely used method for the synthesis of stilbene derivatives.

3.1 Synthetic Pathway and Logical Relationships

The synthesis of this compound can be logically approached by disconnecting the double bond, suggesting a Wittig reaction between a substituted benzaldehyde and a benzylphosphonium ylide. The following diagrams illustrate the structural relationship of the target molecule to its parent scaffold and a proposed synthetic workflow.

G Figure 1: Structural Hierarchy Resorcinol Resorcinol (Benzene-1,3-diol) SubstitutedResorcinol Substituted Resorcinol (e.g., 4-Methylresorcinol) Resorcinol->SubstitutedResorcinol Substitution Target This compound SubstitutedResorcinol->Target Styrylation (e.g., Wittig Reaction)

Figure 1: Structural Hierarchy

G Figure 2: Synthetic Workflow via Wittig Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_purification Purification BenzylHalide Benzyl Halide PhosphoniumSalt Benzyltriphenylphosphonium Salt BenzylHalide->PhosphoniumSalt SN2 Reaction PPh3 Triphenylphosphine (PPh3) PPh3->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde 2,4-Dihydroxy-3-methyl- benzaldehyde CrudeProduct Crude Product Mixture Aldehyde->CrudeProduct Workup Aqueous Workup & Extraction CrudeProduct->Workup Ylide_ref Phosphorus Ylide Ylide_ref->CrudeProduct Chromatography Column Chromatography Workup->Chromatography FinalProduct This compound Chromatography->FinalProduct

Figure 2: Synthetic Workflow via Wittig Reaction

3.2 Experimental Protocol: Wittig Synthesis

The following is a generalized protocol for the synthesis of this compound, adapted from standard Wittig reaction procedures.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,4-Dihydroxy-3-methylbenzaldehyde

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Ylide Formation:

    • Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe. The formation of the ylide is typically indicated by a color change to deep red or orange.

    • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction:

    • Dissolve 2,4-dihydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous THF. Note: The hydroxyl groups may need to be protected (e.g., as silyl ethers) prior to the reaction to prevent interference from the strong base, followed by a deprotection step.

    • Add the aldehyde solution dropwise to the ylide suspension at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

3.3 Purification Methods

The crude product from the Wittig reaction is typically a mixture of the desired (E)-alkene, the (Z)-alkene isomer, and triphenylphosphine oxide. Purification is essential to isolate the pure (E)-isomer.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method for removing impurities, particularly triphenylphosphine oxide.

  • Flash Column Chromatography: This is the most common method for separating the (E) and (Z) isomers and removing triphenylphosphine oxide. A silica gel column with a gradient elution system, such as hexanes/ethyl acetate, is typically employed.

3.4 Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. Expected spectral data, based on analogous structures, would include:

  • ¹H NMR: Resonances corresponding to aromatic protons on both rings, a singlet for the methyl group, two singlets for the hydroxyl protons (which may be broad), and two doublets for the vinylic protons of the styryl group. The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of the (E)-isomer.

  • ¹³C NMR: Signals for all 15 carbon atoms, including those in the aromatic rings, the methyl group, and the vinylic carbons.

  • FT-IR: Characteristic broad absorption for the O-H stretching of the phenolic groups (~3300 cm⁻¹), C-H stretching for aromatic and methyl groups, and a sharp peak for the C=C trans-alkene stretch (~965 cm⁻¹).

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₄O₂).

Biological Activity and Mechanism of Action

The biological profile of this compound is primarily characterized by its antimicrobial activity. Its structural similarity to other bioactive resorcinols suggests potential for broader pharmacological effects.

4.1 Antifungal and Antibacterial Properties

This compound has demonstrated significant antifungal activity against a range of plant pathogenic fungi. It also exhibits antibacterial properties. The quantitative inhibitory data is summarized below.

Target OrganismActivity TypeIC₅₀ (µg/mL)Reference
Helminthosporium turcicumAntifungal10.05
Curvularia lunataAntifungal18.52
Gibberella zeaeAntifungal6.12
Ustilago sp.Antifungal8.09
Helminthosporium maydisAntifungal8.25

4.2 Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, the activity of the parent resorcinol molecule offers valuable insights. Studies on resorcinol have shown that it can exert its biological effects, such as the inhibition of melanogenesis, by modulating intracellular signaling cascades. Specifically, resorcinol has been found to suppress cAMP production and activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that this compound could engage similar pathways to exert its effects.

G Figure 3: Potential Resorcinol-Modulated Signaling Pathway cluster_camp cAMP Pathway cluster_mapk MAPK Pathway Resorcinol Resorcinol Derivative (e.g., Target Compound) cAMP cAMP Production Resorcinol->cAMP Suppresses p38 p38 MAPK Resorcinol->p38 Activates PKA PKA Activity cAMP->PKA CREB CREB PKA->CREB Gene_Exp1 Target Gene Expression CREB->Gene_Exp1 Downstream Downstream Effectors p38->Downstream Cell_Response Cellular Response (e.g., Anti-inflammatory) Downstream->Cell_Response

Figure 3: Potential Resorcinol-Modulated Signaling Pathway

Future Directions and Applications

The potent antifungal activity of this compound makes it a promising lead compound for the development of new agricultural fungicides. For drug development professionals, its structural similarity to other pharmacologically active stilbenoids and resorcinols warrants further investigation into its potential as an anti-inflammatory, antioxidant, or anticancer agent. Future research should focus on elucidating its precise mechanism of action, evaluating its safety and toxicity profile in preclinical models, and conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Conclusion

This compound is a noteworthy natural product that stands at the intersection of the resorcinol and stilbenoid chemical classes. Its defined antifungal properties, coupled with the vast therapeutic potential of its core chemical scaffolds, make it a compelling subject for further research. The synthetic accessibility via established methods like the Wittig reaction allows for systematic investigation and derivatization. This technical guide provides a foundational resource for scientists aiming to explore the chemical and biological landscape of this promising molecule.

References

Technical Guide: (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2407559-34-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a naturally occurring stilbenoid found in the medicinal plant Dracaena cochinchinensis[1]. This compound has garnered interest due to its documented antifungal properties. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, it holds potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, biological activity, and proposed synthesis and mechanism of action.

Chemical and Physical Properties

Detailed experimental physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the known and calculated properties of the molecule.

PropertyValueSource
CAS Number 2407559-34-4MedChemExpress[1]
Molecular Formula C₁₅H₁₄O₂MedChemExpress[1]
Molecular Weight 226.27 g/mol MedChemExpress[1]
IUPAC Name 4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diolN/A
Appearance Not ReportedN/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Solubility Not ReportedN/A
Spectral Data (NMR, IR, MS) Not ReportedN/A

Biological Activity: Antifungal Properties

This compound has demonstrated notable antifungal activity against a range of plant pathogenic fungi. The primary source of this data is the Chinese patent CN110041166A.

Quantitative Antifungal Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various fungal species.

Fungal SpeciesIC₅₀ (µg/mL)Reference
Helminthosporium turcicum10.05MedChemExpress[1]
Curvularia lunata18.52MedChemExpress
Gibberella zeae6.12MedChemExpress
Ustilago maydis8.09MedChemExpress
Helminthosporium maydis8.25MedChemExpress

Experimental Protocols

Antifungal Activity Assay (General Protocol)

The detailed experimental protocol from the primary source (Chinese patent CN110041166A) is not publicly available. The following is a general representation of a typical in vitro antifungal susceptibility test for filamentous fungi based on common laboratory practices.

1. Fungal Strain Preparation: The fungal strains of interest (Helminthosporium turcicum, Curvularia lunata, Gibberella zeae, Ustilago maydis, and Helminthosporium maydis) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain sufficient mycelial growth.

2. Inoculum Preparation: A spore suspension or mycelial fragment suspension is prepared from the fresh cultures and the concentration is adjusted to a standardized level using a hemocytometer or spectrophotometer.

3. Assay Plate Preparation: A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO) and then added to a liquid growth medium, such as Potato Dextrose Broth (PDB), in a 96-well microtiter plate.

4. Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound. The plates are then incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period (e.g., 48-72 hours).

5. Determination of IC₅₀: Fungal growth inhibition is determined by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of fungal growth, is then calculated by plotting the percentage of growth inhibition against the compound concentration.

Proposed Synthesis

While this compound is a natural product, a plausible synthetic route can be proposed based on established chemical reactions for stilbene synthesis. The Wittig reaction is a common and effective method for forming the carbon-carbon double bond characteristic of stilbenes.

Proposed Synthetic Workflow via Wittig Reaction

G cluster_reactants Starting Materials cluster_reaction Reaction Steps 2,4-dihydroxy-6-methylbenzaldehyde 2,4-dihydroxy-6-methylbenzaldehyde wittig_reaction Wittig Reaction (in THF) 2,4-dihydroxy-6-methylbenzaldehyde->wittig_reaction benzyltriphenylphosphonium_bromide Benzyltriphenylphosphonium bromide ylide_formation Ylide Formation (Strong Base, e.g., n-BuLi) benzyltriphenylphosphonium_bromide->ylide_formation ylide_formation->wittig_reaction Benzylidene- triphenylphosphorane product This compound wittig_reaction->product

Caption: Proposed synthetic workflow for this compound via the Wittig reaction.

Proposed Mechanism of Antifungal Action

The precise molecular mechanism of antifungal action for this compound has not been elucidated. However, based on studies of the closely related stilbenoid, resveratrol, a putative signaling pathway can be proposed. Resveratrol has been shown to induce apoptosis in fungi through a mitochondrial-dependent pathway.

Hypothesized Antifungal Signaling Pathway

G cluster_entry Cellular Interaction cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events compound This compound membrane Fungal Cell Membrane compound->membrane Interaction ros Increased Reactive Oxygen Species (ROS) membrane->ros mmp Loss of Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c metacaspase Metacaspase Activation cytochrome_c->metacaspase apoptosis Apoptosis metacaspase->apoptosis

Caption: Hypothesized signaling pathway for the antifungal action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal activity. However, a significant amount of research is still required to fully characterize this compound and its therapeutic potential. Future research should focus on:

  • Elucidation of Physicochemical Properties: Detailed experimental determination of melting point, solubility, and spectral characteristics (¹H-NMR, ¹³C-NMR, IR, and MS) is necessary for a complete chemical profile.

  • Optimization of Synthesis: Development and optimization of a scalable synthetic route would be crucial for producing sufficient quantities for further research and potential commercialization.

  • Mechanism of Action Studies: In-depth studies are needed to confirm the proposed mechanism of action and to identify the specific molecular targets within the fungal cell.

  • Broad-Spectrum Biological Screening: Evaluation of the compound against a wider range of fungal pathogens, as well as screening for other potential biological activities (e.g., antibacterial, antiviral, anti-inflammatory, anticancer), could reveal additional therapeutic applications.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The information presented in this technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a resveratrol analogue with potential biological activity. The synthetic strategy is based on the robust and stereoselective Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the preparation of (E)-stilbenes.[1][2][3] This protocol outlines the necessary steps, from the preparation of the key phosphonate intermediate to the final deprotection and purification of the target compound. The information presented here is intended to guide researchers in the efficient and successful synthesis of this and structurally related stilbenoid compounds.

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in the scientific community due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[4][5] this compound is a synthetic analogue of resveratrol, designed to explore the structure-activity relationships of this important class of molecules. The Horner-Wadsworth-Emmons reaction offers a reliable method for the synthesis of such stilbene derivatives, typically providing the desired (E)-isomer with high stereoselectivity. This protocol provides a comprehensive, step-by-step guide for the synthesis of this compound, suitable for implementation in a standard organic chemistry laboratory.

Experimental Protocols

The synthesis of this compound is accomplished in a four-step sequence, as illustrated in the workflow diagram below. The key steps involve the protection of the phenolic hydroxyl groups, bromination of the benzylic position, formation of the phosphonate intermediate via the Arbuzov reaction, and the final Horner-Wadsworth-Emmons olefination with benzaldehyde, followed by deprotection.

Part 1: Synthesis of 1,3-Dimethoxy-4-methyl-5-(bromomethyl)benzene

  • Protection of Hydroxyl Groups: To a solution of 4-methylbenzene-1,3-diol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq). Stir the suspension vigorously and add methyl iodide (2.5 eq) dropwise. Reflux the mixture for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain 1,3-dimethoxy-4-methylbenzene.

  • Benzylic Bromination: Dissolve the 1,3-dimethoxy-4-methylbenzene (1.0 eq) in carbon tetrachloride. Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under a nitrogen atmosphere for 4-6 hours, with initiation by a UV lamp if necessary. Monitor the reaction by TLC. After completion, cool the mixture, filter off the succinimide, and remove the solvent under reduced pressure. The crude 1,3-dimethoxy-4-methyl-5-(bromomethyl)benzene can be used in the next step without further purification.

Part 2: Synthesis of Diethyl (3,5-dimethoxy-4-methylbenzyl)phosphonate

  • Arbuzov Reaction: To a flask containing the crude 1,3-dimethoxy-4-methyl-5-(bromomethyl)benzene (1.0 eq), add triethyl phosphite (1.2 eq). Heat the mixture at 120-140°C for 4-6 hours under a nitrogen atmosphere. The reaction progress can be monitored by the disappearance of the starting bromide by TLC. After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation to yield the crude diethyl (3,5-dimethoxy-4-methylbenzyl)phosphonate, which can be used directly in the next step.

Part 3: Synthesis of (E)-1,3-Dimethoxy-4-methyl-5-styrylbenzene

  • Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of diethyl (3,5-dimethoxy-4-methylbenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the reaction mixture back to 0°C and add benzaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford (E)-1,3-dimethoxy-4-methyl-5-styrylbenzene.

Part 4: Synthesis of this compound

  • Deprotection: Dissolve the (E)-1,3-dimethoxy-4-methyl-5-styrylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78°C under a nitrogen atmosphere. Add a solution of boron tribromide (2.5 eq) in DCM dropwise. Stir the reaction at -78°C for 2 hours and then allow it to warm to room temperature overnight. Cool the reaction to 0°C and quench by the slow addition of methanol, followed by water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound as the final product.

Data Presentation

StepCompound NameStarting Material (g)Product (g)Yield (%)Purity (by HPLC)
11,3-Dimethoxy-4-methylbenzene10.011.592>98%
21,3-Dimethoxy-4-methyl-5-(bromomethyl)benzene11.516.895Crude
3Diethyl (3,5-dimethoxy-4-methylbenzyl)phosphonate16.820.590Crude
4(E)-1,3-Dimethoxy-4-methyl-5-styrylbenzene20.512.375>97%
5This compound12.38.580>99%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product SM1 4-Methylbenzene-1,3-diol Step1 Step 1: Protection & Bromination SM1->Step1 MeI, K2CO3 NBS, BPO SM2 Benzaldehyde Step3 Step 3: Horner-Wadsworth-Emmons Reaction SM2->Step3 NaH, THF Step2 Step 2: Arbuzov Reaction Step1->Step2 P(OEt)3 Step2->Step3 Step4 Step 4: Deprotection Step3->Step4 BBr3, DCM FP This compound Step4->FP

Caption: Synthetic workflow for this compound.

References

Application Note: High-Purity Isolation of (E)-4-Methyl-5-styrylbenzene-1,3-diol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a stilbenoid and a resorcinol derivative that has garnered interest for its potential biological activities.[1] As a phenolic compound, its polarity makes it a suitable candidate for purification using column chromatography. This application note provides a detailed protocol for the efficient purification of this compound from a crude reaction mixture or natural product extract using automated flash column chromatography with a silica gel stationary phase.

Key Principles of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For polar compounds like this compound, a polar stationary phase, such as silica gel, is commonly employed.[3][4] The separation is achieved by eluting the column with a mobile phase of increasing polarity. Less polar impurities will travel through the column more quickly, while the target compound, with its higher affinity for the stationary phase, will elute later. By gradually increasing the polarity of the mobile phase, a high degree of separation can be achieved.

Experimental Protocols

This protocol outlines the necessary steps for the purification of this compound.

1. Materials and Reagents

  • Stationary Phase: Silica gel, 60 Å, 40-63 µm particle size

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

  • Crude Sample: Pre-synthesized or extracted this compound dissolved in a minimal amount of dichloromethane or the initial mobile phase.

  • Apparatus:

    • Automated flash chromatography system

    • Pre-packed silica gel column

    • Fraction collector

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp (254 nm and 365 nm)

2. Column Preparation

  • Select a pre-packed silica gel column of an appropriate size based on the amount of crude sample to be purified. A general guideline is a sample-to-silica ratio of 1:20 to 1:100 (w/w).

  • Equilibrate the column with the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate) until a stable baseline is achieved.

3. Sample Preparation and Loading

  • Dissolve the crude sample in a minimal volume of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for dry loading, adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

4. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the purification.

ParameterRecommended Setting
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Gradient Elution 5% to 40% B over 20 column volumes (CV)
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)
Detection Wavelength 254 nm and 306 nm
Fraction Size Dependent on column size and elution volume

5. Fraction Collection and Analysis

  • Collect fractions as the separation proceeds.

  • Analyze the collected fractions using Thin-Layer Chromatography (TLC).

  • Spot a small aliquot of each fraction onto a TLC plate.

  • Develop the TLC plate using a mobile phase that provides good separation (e.g., 70:30 n-Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions containing the pure this compound.

6. Post-Purification

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the purified compound under high vacuum to remove any residual solvent.

  • Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A study on a similar compound, resveratrol, achieved a purity of 99.3% using a chloroform:methanol (10:1) mobile phase with silica gel column chromatography.[4]

Data Presentation

The following table provides an example of expected results for a purification run.

Fraction NumbersMobile Phase Composition (Hexane:EtOAc)Compound(s) ElutedPurity (by TLC)
1-595:5 → 90:10Non-polar impurities-
6-1090:10 → 80:20Less polar byproductsLow
11-2580:20 → 60:40This compound High
26-3060:40More polar impuritiesLow

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product Sample_Prep Sample Preparation (Dissolve or Dry Load) Sample_Loading Sample Loading Sample_Prep->Sample_Loading Column_Equilibration Column Equilibration (Initial Mobile Phase) Column_Equilibration->Sample_Loading Gradient_Elution Gradient Elution (Increasing Polarity) Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Purity_Analysis Purity Analysis (HPLC, NMR) Solvent_Evaporation->Purity_Analysis Final_Product Pure Compound Purity_Analysis->Final_Product

Caption: Workflow for the purification of this compound.

Chromatography_Parameters cluster_main Key Parameters in Column Chromatography cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_outcome Outcome Compound Target Compound (this compound) Separation Separation Compound->Separation Silica Silica Gel (Polar) Silica->Separation Solvent_System Solvent System (e.g., Hexane:EtOAc) Gradient Gradient Elution (Increasing Polarity) Solvent_System->Gradient Gradient->Separation Purified_Product Purified Product Separation->Purified_Product

Caption: Relationship of key parameters in the chromatographic purification.

References

Application Notes and Protocols for In Vitro Antifungal Activity Testing of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a novel synthetic compound with potential antifungal properties, belonging to the stilbenoid class of molecules. Stilbenoids are naturally occurring compounds in plants known for their defensive roles against pathogens, and synthetic derivatives are being explored for their therapeutic potential.[1] These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound against various fungal pathogens. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and comparability.[2][3]

Core Assays

The primary in vitro assays to evaluate the antifungal activity of a novel compound are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the disk diffusion assay for a qualitative assessment of susceptibility.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative measurement of in vitro antifungal susceptibility.[2] It determines the lowest concentration of the drug that inhibits the visible growth of a microorganism.[4]

Experimental Protocol:

a. Preparation of this compound Stock Solution:

  • Dissolve a precisely weighed amount of this compound in a minimal amount of dimethyl sulfoxide (DMSO).

  • Further, dilute with RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to achieve a high-concentration stock solution.

  • The final concentration of DMSO in the assay wells should not exceed 1% to avoid any inhibitory effects on fungal growth.

b. Fungal Inoculum Preparation:

  • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the appropriate temperature (e.g., 35°C for Candida spp., 28-35°C for molds) to ensure viability and purity.

  • For yeasts, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

  • For molds, harvest conidia from a mature culture by flooding the agar surface with sterile saline containing a wetting agent like Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

c. Assay Procedure:

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with RPMI-1640 medium to obtain a range of test concentrations.

  • Dispense 100 µL of each dilution into the corresponding wells.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

d. MIC Endpoint Determination:

  • The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a prominent decrease in turbidity (≥50% inhibition). For molds, it is the complete inhibition of growth.

Data Presentation:

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Candida glabrataClinical Isolate 1
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 90112

MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.

MIC_Workflow prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 24-72h add_inoculum->incubation read_mic Read MIC Endpoint (Lowest Concentration with Visible Growth Inhibition) incubation->read_mic data_analysis Record and Analyze Data read_mic->data_analysis

Workflow for MIC Determination.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is a secondary assay performed after the MIC determination to assess whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). It is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction of the initial inoculum.

Experimental Protocol:

  • Following the MIC reading, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a sterile Sabouraud Dextrose Agar plate.

  • Incubate the plates at 35°C for 24-48 hours, or until growth is visible in subcultures from the growth control well.

  • The MFC is the lowest concentration of this compound from which there is no fungal growth on the agar plate.

Data Presentation:

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 90028
Candida glabrataClinical Isolate 1
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansATCC 90112

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

MFC_Workflow mic_plate Completed MIC Assay Plate subculture Subculture from Wells with No Visible Growth mic_plate->subculture agar_plate Spot onto Sabouraud Dextrose Agar Plate subculture->agar_plate incubation Incubate at 35°C for 24-48h agar_plate->incubation read_mfc Read MFC Endpoint (Lowest Concentration with No Fungal Growth) incubation->read_mfc data_analysis Calculate MFC/MIC Ratio read_mfc->data_analysis

Workflow for MFC Determination.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to screen for antifungal activity. It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the fungus. The presence of a zone of growth inhibition around the disk indicates antifungal activity.

Experimental Protocol:

  • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Prepare a fungal inoculum as described for the MIC assay and create a confluent lawn of growth on the agar plate using a sterile swab.

  • Impregnate sterile paper disks with a known concentration of this compound.

  • Place the disks onto the inoculated agar surface.

  • Incubate the plates at 30-35°C for 24-48 hours for yeasts and up to 7 days for some dermatophytes.

  • Measure the diameter of the zone of inhibition in millimeters.

Data Presentation:

Fungal SpeciesStrain IDConcentration on Disk (µg)Zone of Inhibition (mm)
Candida albicansATCC 90028
Trichophyton rubrumClinical Isolate 2
Aspergillus nigerATCC 16404

Potential Mechanism of Action and Signaling Pathways

Stilbenoid compounds can exert their antifungal effects through various mechanisms. A plausible mechanism for this compound could be the disruption of the fungal cell membrane integrity or the inhibition of key enzymes involved in cell wall synthesis or ergosterol biosynthesis. The ergosterol biosynthesis pathway is a common target for azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase (CYP51).

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cell_wall Cell Wall (Glucan, Chitin) cell_membrane Cell Membrane (Ergosterol) growth_inhibition Fungal Growth Inhibition / Cell Death cytoplasm Cytoplasm compound This compound compound->cell_membrane Disruption cyp51 Lanosterol 14α-demethylase (CYP51) compound->cyp51 Inhibition ergosterol_pathway Ergosterol Biosynthesis Pathway ergosterol_pathway->cell_membrane Ergosterol Production membrane_disruption Membrane Disruption

Potential Antifungal Mechanism.

References

Application Notes and Protocols for (E)-4-Methyl-5-styrylbenzene-1,3-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Methyl-5-styrylbenzene-1,3-diol, a naturally occurring stilbenoid found in Dracaena cochinchinensis, has garnered significant interest due to its notable antifungal and antibacterial properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a versatile precursor in organic synthesis. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, facilitating the exploration of this privileged stilbene scaffold for the generation of novel bioactive molecules.

Introduction

Stilbenoids are a class of natural phenolic compounds characterized by a C6-C2-C6 backbone. This structural motif is present in a wide array of biologically active molecules, including the well-known resveratrol. Stilbene derivatives have been shown to possess a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[2][3][4] this compound, with its resorcinol and styryl moieties, represents a valuable starting material for the synthesis of diverse chemical libraries for drug discovery. The hydroxyl groups of the resorcinol ring offer convenient handles for derivatization, allowing for the modulation of physicochemical properties and biological activity.

Biological Activity

This compound has demonstrated potent antifungal activity against a range of pathogenic fungi.[1] The table below summarizes the reported in vitro antifungal and antibacterial activity of the title compound.

Microorganism IC50 (µg/mL) Reference
Helminthosporium turcicum10.05
Curvularia lunata18.52
Gibberella zeae6.12
Ustilago maydis8.09
Helminthosporium maydis8.25

Synthetic Protocols

The synthesis of this compound can be achieved through a two-step process involving the formylation of 5-methylbenzene-1,3-diol (orcinol) to yield the key aldehyde intermediate, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the styryl group.

Synthesis of the Precursor: 2,4-Dihydroxy-6-methylbenzaldehyde

A common method for the synthesis of 2,4-dihydroxy-6-methylbenzaldehyde from 5-methylbenzene-1,3-diol is the Gattermann reaction or a Vilsmeier-Haack type formylation.

Protocol: Vilsmeier-Haack Formylation of 5-Methylbenzene-1,3-diol

  • Materials:

    • 5-Methylbenzene-1,3-diol (orcinol)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl3)

    • Ice

    • Distilled water

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Büchner funnel and flask

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of N,N-dimethylformamide (5 equivalents) and phosphorus oxychloride (1.5 equivalents) in an ice bath to 0 °C.

    • Slowly add a solution of 5-methylbenzene-1,3-diol (1 equivalent) in N,N-dimethylformamide to the pre-cooled Vilsmeier reagent dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Carefully pour the reaction mixture into a beaker containing crushed ice.

    • A solid precipitate of 2,4-dihydroxy-6-methylbenzaldehyde will form.

    • Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove any residual acid and solvent.

    • Dry the product under vacuum to yield the desired aldehyde, which can often be used in the next step without further purification.

  • Expected Yield: 75-85%

Synthesis of this compound

The (E)-isomer of the target molecule can be selectively synthesized using the Horner-Wadsworth-Emmons reaction, which generally favors the formation of the thermodynamically more stable E-alkene.

Protocol: Horner-Wadsworth-Emmons Reaction

  • Materials:

    • 2,4-Dihydroxy-6-methylbenzaldehyde

    • Diethyl benzylphosphonate

    • Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon atmosphere

    • Syringe

    • Ice bath

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

    • Cool the ylide solution back to 0 °C and slowly add a solution of 2,4-dihydroxy-6-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Application as a Precursor in Organic Synthesis

The phenolic hydroxyl groups of this compound are amenable to a variety of derivatization reactions, allowing for the synthesis of a diverse range of analogs with potentially enhanced or novel biological activities.

Etherification

The hydroxyl groups can be readily converted to ethers, which can improve metabolic stability and modulate lipophilicity.

General Protocol: Williamson Ether Synthesis

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous solvent (e.g., acetone, DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser (if heating is required)

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

    • Add the base (2.2-2.5 equivalents for di-alkylation) to the solution.

    • Add the alkyl halide (2.2-2.5 equivalents for di-alkylation) and stir the reaction mixture at room temperature or with heating, monitoring by TLC.

    • Upon completion, filter off the base and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the desired ether derivative.

Esterification

Esterification of the hydroxyl groups can be used to introduce various acyl groups, creating prodrugs or modifying the compound's pharmacokinetic profile.

General Protocol: Fischer-Speier Esterification

  • Materials:

    • This compound

    • Carboxylic acid (e.g., acetic acid, benzoic acid)

    • Strong acid catalyst (e.g., sulfuric acid)

    • Solvent (often the carboxylic acid itself or a non-polar solvent like toluene)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser with a Dean-Stark trap (if removing water azeotropically)

  • Procedure:

    • Combine this compound (1 equivalent), the carboxylic acid (in excess), and a catalytic amount of sulfuric acid in a round-bottom flask.

    • Heat the mixture to reflux, and if using a Dean-Stark trap, collect the water that is formed.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and carefully neutralize the acid.

    • Extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous salt.

    • Purify the crude ester by column chromatography or recrystallization.

In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal potential of newly synthesized derivatives of this compound, a standardized in vitro assay such as the broth microdilution method is recommended.

Protocol: Broth Microdilution Assay

  • Materials:

    • Test compound (dissolved in a suitable solvent like DMSO)

    • Fungal isolate

    • Culture medium (e.g., RPMI-1640)

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

    • Positive control antifungal agent (e.g., fluconazole)

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the microtiter plate wells containing the culture medium.

    • Prepare a standardized fungal inoculum and add it to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at an appropriate temperature for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring absorbance.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis cluster_2 Derivatization & Screening start 5-Methylbenzene-1,3-diol aldehyde 2,4-Dihydroxy-6-methylbenzaldehyde start->aldehyde  Vilsmeier-Haack  Formylation target This compound aldehyde->target  Horner-Wadsworth-Emmons  Reaction derivatives Novel Derivatives target->derivatives  Etherification/  Esterification screening Biological Screening (e.g., Antifungal Assay) derivatives->screening  Structure-Activity  Relationship

Caption: Synthetic workflow for the preparation and application of the title compound.

Proposed Antifungal Mechanism of Action

Stilbenoids are known to exert their antifungal effects through various mechanisms, often involving disruption of cellular membranes and vital enzymatic processes.

Antifungal_Mechanism Stilbenoid This compound Membrane Fungal Cell Membrane Stilbenoid->Membrane Intercalation Enzymes Essential Fungal Enzymes (e.g., Tyrosinase) Stilbenoid->Enzymes Binding Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Death Fungal Cell Death Disruption->Death Inhibition->Death

Caption: Proposed antifungal mechanism of action for stilbenoids.

Conclusion

This compound serves as a valuable and readily accessible precursor for the development of novel stilbene-based therapeutic agents. The synthetic protocols and application notes provided herein offer a solid foundation for researchers to explore the chemical space around this promising scaffold. Further investigation into the derivatization of this compound and the biological evaluation of the resulting analogs is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for Studying the Effects of (E)-4-Methyl-5-styrylbenzene-1,3-diol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a stilbenoid, a class of naturally occurring phenolic compounds. While specific biological activities of this particular compound are not extensively documented, it has been identified as an antifungal agent.[1] Its structural similarity to other well-studied stilbenoids, such as resveratrol, suggests it may possess a range of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[2][3][4][5] Resveratrol and its analogs are known to modulate various signaling pathways involved in cellular processes like inflammation, apoptosis, and cell cycle regulation.

This document provides detailed protocols for investigating the potential cellular effects of this compound in various cell culture models. The methodologies outlined below are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Data Presentation

All quantitative data from the following protocols should be summarized in clearly structured tables for straightforward comparison of dose-dependent and time-dependent effects of this compound.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineTreatment Duration (hours)IC50 (µM)
Cell Line A24
48
72
Cell Line B24
48
72

Table 2: Apoptosis Induction by this compound

Treatment GroupConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control0
CompoundX
Y
Z
Positive Control

Table 3: Cell Cycle Analysis after Treatment with this compound

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0
CompoundX
Y
Z

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected cell line(s) (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Compound Dilutions seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate (24, 48, or 72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

experimental_workflow_apoptosis start Seed and Treat Cells harvest Harvest Adherent and Floating Cells start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Populations analyze->end

Caption: Workflow for Apoptosis Assay.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer.

experimental_workflow_cell_cycle start Seed and Treat Cells harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with Cold 70% Ethanol wash_pbs->fix wash_again Wash with PBS fix->wash_again stain Stain with PI and RNase A wash_again->stain incubate Incubate (30 min, 37°C, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Determine Cell Cycle Distribution analyze->end

Caption: Workflow for Cell Cycle Analysis.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways potentially modulated by this compound, such as the NF-κB or MAPK pathways.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

signaling_pathway_NFkB cluster_nucleus compound This compound IKK IKK Complex compound->IKK Inhibition? stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition nucleus Nucleus NFkB->nucleus Translocation NFkB_n NF-κB transcription Gene Transcription (Inflammatory Cytokines) DNA DNA NFkB_n->DNA DNA->transcription

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

References

Application Notes and Protocols for the Quantification of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a naturally occurring phenolic compound that can be extracted from plants such as Dracaena cochinchinensis[1]. It has demonstrated antifungal and antibacterial properties, making it a compound of interest for further research and potential therapeutic development[1]. Accurate and precise quantification of this analyte in various samples is crucial for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A robust and widely accessible method suitable for relatively clean sample matrices and when high sensitivity is not the primary requirement.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification[2][3].

  • GC-MS: A suitable alternative, particularly for volatile and thermally stable derivatives of the analyte.

Below is a general workflow for the analysis of this compound in a given sample.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma, Tissue) extraction Extraction (LLE or SPE) sample->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration injection Sample Injection concentration->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification lcms_workflow start Reconstituted Sample injection UHPLC Injection start->injection separation C18 Column Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization q1 Quadrupole 1 (Q1) Precursor Ion Selection ionization->q1 q2 Quadrupole 2 (Q2) Collision-Induced Dissociation q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector quant Quantification detector->quant gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis extract Dried Extract derivatize Derivatization (e.g., Silylation) extract->derivatize injection GC Injection derivatize->injection separation Capillary Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (SIM Mode) ionization->detection

References

Applications of (E)-4-Methyl-5-styrylbenzene-1,3-diol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(E)-4-Methyl-5-styrylbenzene-1,3-diol , a natural stilbenoid compound primarily isolated from the traditional medicinal plant Dracaena cochinchinensis, has garnered attention in medicinal chemistry for its potential therapeutic applications. This document provides detailed application notes on its established antifungal activity, along with its potential in anticancer and anti-inflammatory applications based on evidence from related compounds and extracts. Detailed experimental protocols for the evaluation of these activities are also provided for researchers, scientists, and drug development professionals.

Application Notes

Antifungal Activity

This compound has demonstrated significant antifungal properties against a range of fungal pathogens. Its efficacy is highlighted by its low micromolar inhibitory concentrations, making it a promising candidate for the development of new antifungal agents.

Quantitative Data:

Fungal StrainIC50 (µg/mL)[1]
Helminthosporium turcicum10.05
Curvularia lunata18.52
Gibberella zeae6.12
Ustilago maydis8.09
Helminthosporium maydis8.25
Potential Anticancer Activity

While direct anticancer studies on this compound are limited, evidence from extracts of Dracaena species and related stilbene compounds suggests its potential as an anticancer agent. Extracts from Dracaena loureiri, a related species, have shown cytotoxic effects against human lung cancer cells (A549) with an IC50 value of 38.45 ± 3.48 µg/mL. The proposed mechanisms for related compounds involve the induction of apoptosis and inhibition of cell proliferation. Further investigation into the specific effects of this compound on various cancer cell lines is warranted.

Hypothesized Signaling Pathway for Anticancer Activity:

Stilbenoid compounds are known to interfere with multiple signaling pathways implicated in cancer progression. A potential mechanism of action for this compound could involve the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins and the inhibition of pro-survival pathways such as the NF-κB pathway.

anticancer_pathway compound This compound cell Cancer Cell compound->cell Enters apoptosis Apoptosis compound->apoptosis Induces nfkb NF-κB Pathway compound->nfkb Inhibits cell->nfkb Activates proliferation Cell Proliferation nfkb->proliferation Promotes anti_inflammatory_workflow start Animal Acclimatization grouping Grouping of Animals start->grouping baseline Measure Baseline Paw Volume grouping->baseline treatment Administer Test Compound / Vehicle / Standard baseline->treatment induction Induce Edema with Carrageenan treatment->induction measurement Measure Paw Volume at Intervals (1, 2, 3, 4h) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation end Data Analysis calculation->end

References

Application Notes and Protocols for the In Vivo Formulation of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid compound, has shown potential as an antifungal and antibacterial agent. However, like many stilbenoids, it is characterized by poor aqueous solubility, which presents a significant hurdle for in vivo evaluation. This document provides detailed application notes and experimental protocols for the formulation of this compound for preclinical in vivo studies. The protocols described herein focus on overcoming the solubility challenges to enable consistent and reliable delivery through oral and intravenous routes of administration. This guide is intended to provide researchers with a practical framework for the successful in vivo assessment of this promising compound.

Introduction

This compound is a naturally occurring stilbenoid found in plants such as Dracaena cochinchinensis.[1] Stilbenoids, a class of polyphenolic compounds, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The therapeutic potential of this compound is an area of active research. A significant challenge in the preclinical development of this and other stilbenoids is their inherent low water solubility, which can lead to poor absorption and low bioavailability, thus limiting their therapeutic efficacy when administered in vivo.

To address this challenge, various formulation strategies can be employed to enhance the solubility and systemic exposure of hydrophobic compounds. These strategies range from the use of co-solvent systems and suspending agents to more advanced drug delivery technologies like cyclodextrin complexation. The choice of formulation depends on the intended route of administration, the required dose, and the toxicological profile of the excipients.

This document outlines pre-formulation considerations and provides detailed protocols for preparing this compound in formulations suitable for oral gavage and intravenous injection in small animal models.

Pre-formulation Data and Solubility Enhancement

A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful formulation. While specific solubility data for this compound is not extensively available, data from the structurally similar stilbenoid, resveratrol, can provide valuable guidance. Resveratrol exhibits poor water solubility (<0.05 mg/mL) but is soluble in organic solvents such as ethanol and polyethylene glycol 400 (PEG 400).

Suggested Solvents and Excipients for Formulation Development

Based on the general properties of stilbenoids and common practices in preclinical formulation, the following solvents and excipients are recommended for initial screening.

Excipient Class Route of Administration Rationale for Use
Polyethylene Glycol 400 (PEG 400)Co-solventOral, IntravenousExcellent solubilizing agent for many poorly water-soluble compounds.
Propylene Glycol (PG)Co-solventOral, IntravenousAnother commonly used co-solvent with a good safety profile.
EthanolCo-solventOral, IntravenousHigh solubilizing capacity, but use should be minimized due to potential toxicity.
Tween 80 (Polysorbate 80)SurfactantOral, IntravenousEnhances wetting and dispersion of hydrophobic particles; can improve absorption.
Carboxymethylcellulose (CMC)Suspending AgentOralUsed to create uniform suspensions for oral dosing.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing AgentOral, IntravenousForms inclusion complexes with hydrophobic molecules, significantly increasing aqueous solubility.
Dimethyl Sulfoxide (DMSO)Co-solventOral, IntravenousPotent solvent, but its use in vivo should be carefully controlled due to potential toxicity.
Safety and Tolerability of Common Excipients

The selection of excipients and their concentrations must be guided by their safety and tolerability in the chosen animal model. The following table summarizes key toxicity data for commonly used excipients in mice and rats.

Excipient Animal Model Route Reported Tolerated Dose/Concentration Potential Toxicities
PEG 400MouseIP10 mL/kg at 35% for 3 days; 2.5 mL/kg at 40% for 1 month.[2]High doses can alter gut microbiota.[3]
Tween 80RatIP, OralLow order of toxicity.[4] Can be used for neuropsychopharmacological experiments in doses not exceeding 1 ml/kg.[4]Can cause pseudoanaphylactoid reactions at high concentrations. Neonatal exposure in rats showed reproductive toxicity.
DMSOIn vivo (general)IV, IPConcentrations should ideally be kept at 1% or less.Can be cytotoxic at concentrations above 2%.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations of this compound for oral and intravenous administration.

Protocol 1: Preparation of an Oral Suspension

This protocol describes the preparation of a suspension of this compound suitable for oral gavage. This formulation is advantageous for delivering higher doses of the compound.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: In a sterile conical tube, add a small volume of PEG 400 to the compound. Vortex thoroughly to create a uniform paste. The ratio of compound to PEG 400 should be optimized, starting with a 1:5 (w/v) ratio.

  • Addition of Surfactant: Add Tween 80 to the mixture at a final concentration of 1-5% (v/v) of the total formulation volume. Vortex again to ensure complete mixing.

  • Creating the Suspension: Gradually add the 0.5% CMC solution to the mixture while continuously vortexing. Continue to add the CMC solution until the desired final concentration of the active compound is reached.

  • Homogenization: Place the final suspension in a sonicator bath for 15-30 minutes to ensure a uniform particle size distribution.

  • Storage: Store the suspension at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Experimental Workflow for Oral Suspension Preparation

G cluster_0 Preparation of this compound Oral Suspension weigh 1. Weigh Compound solubilize 2. Add PEG 400 and Vortex weigh->solubilize add_surfactant 3. Add Tween 80 and Vortex solubilize->add_surfactant suspend 4. Gradually Add 0.5% CMC Solution add_surfactant->suspend homogenize 5. Sonicate for 15-30 min suspend->homogenize store 6. Store at 4°C, Protected from Light homogenize->store

Caption: Workflow for preparing an oral suspension of this compound.

Protocol 2: Preparation of an Intravenous Formulation using a Co-solvent System

This protocol details the preparation of a solution of this compound in a co-solvent system for intravenous administration. This method is suitable for achieving rapid systemic exposure.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO, sterile, injectable grade)

  • Polyethylene Glycol 400 (PEG 400, sterile, injectable grade)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: In a sterile conical tube, dissolve the compound in a minimal amount of DMSO. Ensure the final concentration of DMSO in the formulation does not exceed 5% (v/v), with lower concentrations being preferable.

  • Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common starting ratio for the co-solvent system is 10% DMSO, 40% PEG 400, and 50% saline.

  • Final Dilution: Slowly add sterile saline to the co-solvent mixture while vortexing to reach the final desired volume and concentration. Observe the solution for any signs of precipitation.

  • Sterilization: If necessary, filter the final solution through a 0.22 µm sterile filter.

  • Storage: Use the formulation immediately after preparation. If short-term storage is required, keep it at 4°C and protect from light.

Experimental Workflow for Intravenous Formulation Preparation

G cluster_1 Preparation of this compound IV Formulation weigh_iv 1. Weigh Compound dissolve_iv 2. Dissolve in Minimal DMSO weigh_iv->dissolve_iv add_cosolvent 3. Add PEG 400 dissolve_iv->add_cosolvent dilute_iv 4. Slowly Add Sterile Saline add_cosolvent->dilute_iv sterilize 5. Sterile Filter (0.22 µm) dilute_iv->sterilize use 6. Use Immediately sterilize->use

Caption: Workflow for preparing an intravenous solution of this compound.

Protocol 3: Preparation of an Intravenous Formulation using Cyclodextrin Complexation

This protocol describes the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of this compound for intravenous administration.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in sterile water for injection (e.g., 40% w/v).

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Complexation: Add the compound to the HP-β-CD solution.

  • Stirring: Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound and to sterilize the formulation.

  • Storage: Store the final formulation at 4°C, protected from light.

Potential Signaling Pathways

Stilbenoids are known to modulate various cellular signaling pathways. Understanding these pathways can provide insights into the mechanism of action of this compound and guide the design of pharmacodynamic studies.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Some stilbenoids have been shown to modulate this pathway, which could contribute to their therapeutic effects.

G cluster_2 PI3K/Akt Signaling Pathway Stilbenoid This compound PI3K PI3K Stilbenoid->PI3K Modulation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cellular Responses (Survival, Proliferation, Metabolism) Downstream->Response

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 by stilbenoids can lead to the expression of antioxidant and cytoprotective genes.

G cluster_3 Nrf2 Signaling Pathway Stilbenoid_Nrf2 This compound Keap1 Keap1 Stilbenoid_Nrf2->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Genes Antioxidant & Cytoprotective Genes ARE->Genes Gene Expression

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of appropriate formulations that can overcome its poor aqueous solubility. The protocols provided in this document offer a starting point for researchers to prepare stable and effective formulations for both oral and intravenous administration. It is recommended that formulation development be accompanied by analytical characterization to ensure the concentration, stability, and homogeneity of the final preparation. Furthermore, the selection of excipients and their concentrations should always be guided by the known safety and tolerability data for the specific animal model and route of administration being used. These guidelines will facilitate the generation of reliable and reproducible data in preclinical studies, ultimately advancing our understanding of the therapeutic potential of this promising stilbenoid.

References

Application Notes and Protocols for Assessing the Cytotoxicity of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a phenolic compound belonging to the stilbenoid class of natural products. Stilbenoids have garnered significant interest in pharmacological research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Preliminary studies on similar phenolic compounds suggest that they may exert cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest. These observations warrant a thorough investigation into the cytotoxic potential of this compound against various cancer cell lines.

These application notes provide a comprehensive experimental framework for evaluating the in vitro cytotoxicity of this compound. The protocols herein describe methods to determine the half-maximal inhibitory concentration (IC50) and to elucidate the underlying mechanisms of cell death, specifically apoptosis and cell cycle disruption.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_primary_assay Primary Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation compound_prep Prepare (E)-4-Methyl-5- styrylbenzene-1,3-diol Stock treatment Treat with Serial Dilutions of Compound (24, 48, 72h) compound_prep->treatment cell_culture Culture Selected Cancer & Normal Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment mts_assay Perform MTS Assay treatment->mts_assay ic50 Calculate IC50 Values mts_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Based on IC50 cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_assay Based on IC50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry data_analysis Quantitative Analysis and Statistical Evaluation flow_cytometry->data_analysis conclusion Conclusion on Cytotoxicity and Mechanism data_analysis->conclusion

Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.

Materials and Reagents

  • This compound (purity >95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma)

  • Non-cancerous human cell line (e.g., MCF-10A - non-tumorigenic breast epithelial)

  • Complete growth media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol

  • 96-well and 6-well cell culture plates

  • Flow cytometer

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining

This protocol quantifies the extent of apoptosis induced by the test compound.

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

    • After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[1]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Four populations can be distinguished: Viable cells (Annexin V-/PI-), Early apoptotic cells (Annexin V+/PI-), Late apoptotic/necrotic cells (Annexin V+/PI+), and Necrotic cells (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the effect of the compound on cell cycle progression.

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and treat as described in Protocol 2.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the cells using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

    • The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2] A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[2]

Data Presentation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: IC50 Values of this compound on Human Cell Lines

Cell LineIC50 (µM) ± SD (24h)IC50 (µM) ± SD (48h)IC50 (µM) ± SD (72h)
MCF-7
A549
MCF-10A

SD: Standard Deviation from at least three independent experiments.

Putative Signaling Pathway for Cytotoxicity

signaling_pathway cluster_effects Cellular Effects cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest compound This compound ros ↑ ROS Production compound->ros mito_dys Mitochondrial Dysfunction compound->mito_dys dna_damage DNA Damage compound->dna_damage ros->mito_dys bax ↑ Bax/Bcl-2 ratio mito_dys->bax p53 ↑ p53 Activation dna_damage->p53 cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p53->bax p21 ↑ p21 Expression p53->p21 cdk ↓ CDK/Cyclin Complex Activity p21->cdk g2m_arrest G2/M Arrest cdk->g2m_arrest

Caption: Putative signaling pathways of stilbenoid-induced cytotoxicity leading to apoptosis and cell cycle arrest.

References

Application Notes and Protocols for the Scalable Synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-Methyl-5-styrylbenzene-1,3-diol is a stilbenoid, a class of natural compounds that has garnered significant interest in the scientific community due to its potential therapeutic properties. Stilbenoids, with resveratrol being a prominent example, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3]. The synthesis of novel resveratrol analogs like this compound is a key area of research for the development of new therapeutic agents[1][4]. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on two of the most robust and widely used methods for stilbene synthesis: the Wittig reaction and the Heck reaction.

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route for scaling up the production of this compound depends on several factors, including precursor availability, desired stereoselectivity, and reaction conditions. The following table summarizes key quantitative data for the Wittig and Heck reactions for the synthesis of stilbenoids, providing a basis for comparison.

ParameterWittig ReactionHeck Reaction
Precursors Benzaldehyde derivative, Benzylphosphonium saltAryl halide, Styrene derivative
Catalyst Not applicable (uses a stoichiometric reagent)Palladium-based catalyst (e.g., Pd(OAc)₂, PdCl₂)
Base Strong bases (e.g., n-BuLi, NaH, KOtBu)Weaker bases (e.g., KOAc, Et₃N, K₂CO₃)
Solvent Anhydrous polar aprotic (e.g., THF, DMF)Polar (e.g., DMF, NMP, water)
Temperature 0°C to room temperature80°C to 140°C
Stereoselectivity Can produce E/Z mixtures, but can be optimized for (E)-isomerGenerally high selectivity for the (E)-isomer
Key Advantages Well-established, versatileHigh stereoselectivity, functional group tolerance
Key Challenges Stoichiometric phosphine oxide byproductCatalyst cost and removal, high reaction temperatures

Experimental Protocols

The following are detailed protocols for the synthesis of this compound via the Wittig and Heck reactions. These protocols are designed to be scalable for laboratory and pilot plant production.

Protocol 1: Synthesis via the Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds and is widely used in the synthesis of stilbenes. This protocol is adapted for the specific synthesis of this compound.

Reaction Scheme:

  • Step 1: Ylide Formation: Reaction of benzyltriphenylphosphonium bromide with a strong base to form the corresponding ylide.

  • Step 2: Wittig Reaction: The ylide reacts with 3,5-dihydroxy-4-methylbenzaldehyde to form the desired stilbene.

Materials:

  • Benzyltriphenylphosphonium bromide

  • 3,5-Dihydroxy-4-methylbenzaldehyde

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 eq) to the suspension under a nitrogen atmosphere.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is typically indicated by a color change to deep orange or red.

  • Wittig Reaction:

    • Dissolve 3,5-dihydroxy-4-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0°C using the dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound. The (Z)-isomer may also be present and can be separated during chromatography.

Protocol 2: Synthesis via the Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that is highly efficient for the stereoselective synthesis of (E)-stilbenes.

Reaction Scheme:

  • Palladium-catalyzed coupling of 5-bromo-2-methylbenzene-1,3-diol with styrene.

Materials:

  • 5-Bromo-2-methylbenzene-1,3-diol

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or Potassium acetate (KOAc)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 5-bromo-2-methylbenzene-1,3-diol (1.0 eq), styrene (1.2 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

    • Add anhydrous DMF and triethylamine (2.0 eq) to the flask.

    • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water (3 x 50 mL) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Visualizations

Chemical Reaction Pathways

Wittig_Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Benzyltriphenylphosphonium_bromide Benzyltriphenylphosphonium bromide Ylide Phosphonium Ylide Benzyltriphenylphosphonium_bromide->Ylide + Base Base Strong Base (e.g., NaH, KOtBu) Product This compound Ylide->Product + Aldehyde Aldehyde 3,5-Dihydroxy-4- methylbenzaldehyde Aldehyde->Product Triphenylphosphine_oxide Triphenylphosphine oxide (byproduct)

Caption: Wittig reaction pathway for the synthesis of this compound.

Heck_Reaction Aryl_Halide 5-Bromo-2-methylbenzene-1,3-diol Product This compound Aryl_Halide->Product Styrene Styrene Styrene->Product Catalyst Pd(OAc)₂ / P(o-tol)₃ Catalyst->Product Catalytic Cycle Base Base (e.g., Et₃N) Base->Product

Caption: Heck reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Reagents & Solvent) Reaction Reaction (Heating & Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the synthesis and purification of stilbenoids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol. The content is structured in a question-and-answer format to directly address specific challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing stilbenoids like this compound are the Wittig reaction and the Heck reaction.

  • Wittig Reaction: This route typically involves the reaction of a phosphonium ylide, generated from a benzylphosphonium salt, with a substituted benzaldehyde. For the target molecule, this would likely involve the reaction of benzyltriphenylphosphonium chloride with 2,4-dihydroxy-5-methylbenzaldehyde.[1]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to couple a halogenated derivative of 4-methylbenzene-1,3-diol with styrene.[2][3]

Q2: I am observing a low yield in my Wittig reaction. What are the potential causes?

A2: Low yields in the Wittig synthesis of this compound can arise from several factors, particularly due to the presence of unprotected hydroxyl groups on the benzaldehyde starting material. These phenolic protons are acidic and can react with the strong base used to generate the ylide, thereby consuming the base and deactivating the aldehyde.[4] Other common issues include incomplete ylide formation, steric hindrance, and suboptimal reaction conditions.[5]

Q3: How can I improve the stereoselectivity of the Wittig reaction to favor the desired (E)-isomer?

A3: The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. For the synthesis of (E)-stilbenes, using a stabilized ylide is generally preferred as it favors the formation of the thermodynamically more stable (E)-alkene. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, is well-regarded for its high (E)-selectivity.

Q4: What are the common side products in the Heck reaction for stilbene synthesis?

A4: Common side products in the Heck reaction for stilbene synthesis can include homocoupled products of the aryl halide, and in some cases, the formation of the (Z)-isomer, although the Heck reaction generally shows a high preference for the (E)-isomer. Another potential side reaction is the formation of a 1,1-diarylalkene regioisomer.

Q5: How can I purify the final this compound product?

A5: Purification of stilbenoids like this compound is commonly achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Troubleshooting Guides

Wittig Reaction Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Product Yield Phenolic hydroxyl groups on the aldehyde are reacting with the base.1. Use an excess of the base (at least 2 equivalents to deprotonate both hydroxyl groups in addition to the phosphonium salt). 2. Protect the hydroxyl groups as ethers (e.g., methoxymethyl (MOM) or silyl ethers) before the Wittig reaction and deprotect them afterward.
Incomplete ylide formation.Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KOtBu). The formation of the ylide is often indicated by a distinct color change.
Steric hindrance.If either the aldehyde or the phosphonium salt is sterically hindered, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered substrates.
Mixture of (E) and (Z) Isomers Use of a non-stabilized or semi-stabilized ylide.Employ a stabilized ylide if possible, or switch to the Horner-Wadsworth-Emmons (HWE) reaction which strongly favors the (E)-isomer.
Difficult Purification Presence of triphenylphosphine oxide byproduct.Triphenylphosphine oxide can often be removed by trituration with a suitable solvent or by column chromatography. The HWE reaction offers an advantage here as the phosphate byproduct is water-soluble and easily removed during aqueous workup.
Heck Reaction Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive palladium catalyst.Use a fresh palladium source (e.g., Pd(OAc)₂). Consider using a pre-catalyst or adding a phosphine ligand to stabilize the catalyst.
Unsuitable reaction conditions.Optimize the base (e.g., triethylamine, potassium carbonate), solvent (e.g., DMF, acetonitrile), and temperature. Higher temperatures may be required for less reactive aryl halides.
Deactivated aryl halide due to electron-donating hydroxyl groups.While challenging, Heck reactions with unprotected phenols are possible. Optimization of the catalyst, ligand, and base system is crucial. Alternatively, protect the hydroxyl groups prior to the reaction.
Formation of Side Products Homocoupling of the aryl halide.Use a slight excess of the styrene. Ensure an inert atmosphere to prevent oxidative side reactions.
Formation of the (Z)-isomer.The Heck reaction is generally highly selective for the (E)-isomer. If significant amounts of the (Z)-isomer are formed, consider lowering the reaction temperature.

Data Presentation

Table 1: Representative Yields for Wittig-type Reactions in Stilbene Synthesis

Reaction Type Aldehyde Ylide/Phosphonate Base Solvent Yield (%) (E:Z) Ratio Reference
Wittig4-MethoxybenzaldehydeBenzyltriphenylphosphonium chlorideNaHTHF>9550:50
Wittig4-HydroxybenzaldehydeBenzyltriphenylphosphonium chlorideNaOH (aq)CH₂Cl₂75>95:5
HWEBenzaldehydeDiethyl benzylphosphonateNaHDME>90>98:2
HWE4-MethoxybenzaldehydeDiethyl p-tolylphosphonateNaHTHF85>99:1

Note: This data is representative and compiled from various sources to illustrate general trends.

Table 2: Representative Yields for the Heck Reaction in Stilbene Synthesis

Aryl Halide Olefin Catalyst Base Solvent Yield (%) Reference
IodobenzeneStyrenePd(OAc)₂Et₃NDMF95
4-BromoanisoleStyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF92
4-IodoanisoleStyrenePd(OAc)₂K₂CO₃NMP85
3,5-DiacetoxyiodobenzeneStyrenePd(OAc)₂Et₃NAcetonitrile70

Note: This data is representative and compiled from various sources to illustrate general trends.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a proposed route and may require optimization.

Step 1: Synthesis of Benzyltriphenylphosphonium Chloride

  • In a round-bottom flask, dissolve triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

  • Add an equimolar amount of benzyl chloride.

  • Reflux the mixture for 2-4 hours. A white precipitate of benzyltriphenylphosphonium chloride will form.

  • Cool the mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the product under vacuum.

Step 2: Wittig Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous THF as the solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (at least 3.1 equivalents to account for the phenolic protons and phosphonium salt). A distinct color change (typically to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • In a separate flask, dissolve 2,4-dihydroxy-5-methylbenzaldehyde (1 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Wittig_Synthesis_Workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Purification A Benzyltriphenylphosphonium Chloride C Phosphonium Ylide (in situ) A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E Reaction Mixture C->E D 2,4-Dihydroxy-5-methyl- benzaldehyde D->E Addition F Crude Product E->F Work-up G Column Chromatography F->G H Pure (E)-4-Methyl-5-styryl- benzene-1,3-diol G->H

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Wittig Start Low Yield in Wittig Reaction? Q1 Is the starting aldehyde phenolic? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Use >3 eq. of base OR Protect hydroxyl groups. A1_Yes->Sol1 Q2 Is the ylide forming? (Color change observed) A1_No->Q2 Sol1->Q2 A2_No No Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Sol2 Use fresh, strong base. Ensure anhydrous conditions. A2_No->Sol2 Q3 Is steric hindrance an issue? A2_Yes->Q3 Sol2->Q2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Consider Horner-Wadsworth-Emmons (HWE) reaction. A3_Yes->Sol3 End Optimize other conditions: - Temperature - Reaction time - Solvent A3_No->End Sol3->End

Caption: Troubleshooting decision tree for low yield in the Wittig reaction for phenolic aldehydes.

References

Common side products in the synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and versatile methods for synthesizing stilbene derivatives like this compound are the Wittig reaction and the Mizoroki-Heck reaction.[1] The Perkin condensation can also be utilized.[2] Due to the presence of reactive hydroxyl groups, these syntheses typically involve the use of protecting groups, such as benzyl or silyl ethers, which are removed in the final step.

Q2: What is the most common side product I should expect?

A2: The most prevalent side product in stilbene synthesis is the corresponding (Z)-isomer (cis-stilbene).[3][4] Its formation is particularly common in the Wittig reaction, where the stereoselectivity can be influenced by the nature of the ylide and the reaction conditions.[5]

Q3: Why are my yields consistently low?

A3: Low yields can stem from several factors depending on the synthetic method used. Common causes include impure starting materials, suboptimal reaction conditions (temperature, solvent, base), catalyst deactivation (in the case of the Heck reaction), and inefficient purification. A systematic troubleshooting approach is recommended to identify the root cause.

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry of the stilbene product can be determined using nuclear magnetic resonance (NMR) spectroscopy. The vinyl protons of the (E)-isomer typically show a larger coupling constant (J-value) in the 1H NMR spectrum compared to the (Z)-isomer. Further confirmation can be obtained through techniques like High-Performance Liquid Chromatography (HPLC) by comparing the retention time with a known standard.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Standard laboratory safety protocols should be followed. Many reagents used in these syntheses, such as strong bases (e.g., sodium hydride, n-butyllithium) and palladium catalysts, are hazardous. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. The use of an inert atmosphere (e.g., nitrogen or argon) is often necessary, especially for the Heck reaction, to prevent catalyst oxidation.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Issue 1: Presence of the (Z)-Isomer in the Final Product

Symptoms:

  • NMR spectrum shows two sets of vinyl proton signals with different coupling constants.

  • HPLC analysis reveals two peaks with similar mass spectra but different retention times.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Wittig Reaction Conditions: Non-stabilized or semi-stabilized ylides, common in stilbene synthesis, can lead to a mixture of (E) and (Z) isomers.Optimize reaction conditions. The use of salt-free ylides or specific solvent systems can favor the formation of the (E)-isomer. Isomerization of the final product mixture using a catalytic amount of iodine under photochemical or thermal conditions can convert the (Z)-isomer to the more stable (E)-isomer.
Incomplete Isomerization: If an isomerization step is performed, it may not have gone to completion.Increase the reaction time or the intensity of the light source for photochemical isomerization. For thermal isomerization, ensure the temperature is optimal. Monitor the reaction progress by TLC or HPLC.
Purification Method: The chosen purification method (e.g., column chromatography) may not be efficient enough to separate the two isomers.Employ a high-resolution separation technique. Flash chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) can be effective. In some cases, preparative HPLC may be necessary for complete separation.
Issue 2: Incomplete Deprotection of Hydroxyl Groups

Symptoms:

  • Mass spectrometry analysis shows peaks corresponding to the molecular weight of the mono- or di-protected product.

  • NMR spectrum reveals signals corresponding to the protecting groups (e.g., benzyl or silyl protons).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Deprotection Reagent: The chosen deprotection reagent may not be sufficiently reactive or may have degraded.Ensure the deprotection reagent is fresh and used in a sufficient stoichiometric excess. For benzyl ethers, common deprotection methods include catalytic hydrogenation (e.g., Pd/C, H₂). For silyl ethers, fluoride ion sources like tetrabutylammonium fluoride (TBAF) are typically used.
Suboptimal Reaction Conditions: The deprotection reaction may require specific conditions (temperature, pressure, solvent) to proceed to completion.Review the literature for the optimal deprotection conditions for your specific protecting group. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Steric Hindrance: The protecting groups may be sterically hindered, making them difficult to remove.A stronger deprotection reagent or more forcing reaction conditions (e.g., higher temperature or longer reaction time) may be necessary. However, be mindful of potential side reactions.
Issue 3: Formation of Homocoupled or Other Unexpected Byproducts

Symptoms:

  • Mass spectrometry and NMR analysis indicate the presence of species with molecular weights corresponding to homocoupled starting materials or other unexpected structures.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Heck Reaction Side Products: The Heck reaction can sometimes yield homocoupled products (dimers of the aryl halide or the alkene) or regioisomers (1,1-disubstituted alkenes).Optimize the reaction conditions. Adjusting the catalyst-to-ligand ratio, the base, and the temperature can minimize side reactions. Using a slight excess of the styrene derivative can also help reduce homocoupling of the aryl halide.
Perkin Condensation Side Reactions: The Perkin reaction can be prone to side reactions like decarboxylation, especially at high temperatures.Carefully control the reaction temperature. The use of an appropriate base and anhydride is also crucial for minimizing side reactions.
Benzylation of the Aromatic Ring: If benzyl protecting groups are used, side reactions involving benzylation of the aromatic rings can occur, as has been observed in the synthesis of resveratrol.This is often a minor byproduct. Careful purification by column chromatography can usually separate this impurity from the desired product.

Quantitative Data on Potential Impurities

The following table summarizes impurities identified in the synthesis of trans-resveratrol, a structurally similar compound. These provide a good indication of the types of side products that may be encountered in the synthesis of this compound. The percentages represent the range observed in HPLC analysis of different batches.

ImpurityStructureTypical Amount (%)
(Z)-Resveratrol (cis-isomer)Not specified, but a common impurity.
2-Benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol0.05 - 0.3
3-(Benzyloxy)-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol0.05 - 0.3
5-{(E)-2-[4-(Benzyloxy)phenyl]ethenyl}benzene-1,3-diol0.05 - 0.3

Experimental Protocols

A representative experimental protocol for a Wittig-type synthesis of this compound is provided below. Note that the hydroxyl groups of the resorcinol starting material would typically be protected (e.g., as benzyl ethers) prior to this sequence and deprotected in a final step.

Step 1: Synthesis of the Phosphonium Salt

A solution of the appropriately protected and substituted benzyl bromide (1.0 eq.) and triphenylphosphine (1.1 eq.) in toluene is heated at reflux for 12-16 hours under a nitrogen atmosphere. The mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the benzyltriphenylphosphonium salt.

Step 2: Wittig Reaction

To a suspension of the phosphonium salt (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a strong base such as sodium hydride (1.1 eq.) or n-butyllithium is added portion-wise. The resulting mixture is stirred at room temperature for 1-2 hours to form the ylide. A solution of benzaldehyde (1.0 eq.) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

Step 3: Work-up and Purification

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the (E)- and (Z)-isomers.

Step 4: Deprotection

The protecting groups are removed under appropriate conditions. For example, benzyl groups can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final product, this compound.

Visualizations

Below are diagrams illustrating key chemical pathways and workflows relevant to the synthesis of this compound.

Wittig_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products Protected Benzyl Bromide Protected Benzyl Bromide Phosphonium Salt Formation Phosphonium Salt Formation Protected Benzyl Bromide->Phosphonium Salt Formation Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium Salt Formation Protected Aldehyde Protected Aldehyde Wittig Reaction Wittig Reaction Protected Aldehyde->Wittig Reaction Base Base Ylide Formation Ylide Formation Base->Ylide Formation Phosphonium Salt Formation->Ylide Formation Ylide Formation->Wittig Reaction Protected (E/Z)-Stilbene Protected (E/Z)-Stilbene Wittig Reaction->Protected (E/Z)-Stilbene Deprotection Deprotection Final (E)-Product Final (E)-Product Deprotection->Final (E)-Product Final (Z)-Side Product Final (Z)-Side Product Deprotection->Final (Z)-Side Product Protected (E/Z)-Stilbene->Deprotection

Caption: Wittig Synthesis Workflow for this compound.

Heck_Synthesis cluster_start_heck Starting Materials cluster_reaction_heck Reaction & Products Protected Aryl Halide Protected Aryl Halide Heck Coupling Heck Coupling Protected Aryl Halide->Heck Coupling Styrene Styrene Styrene->Heck Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Heck Coupling Base Base Base->Heck Coupling Protected (E)-Stilbene Protected (E)-Stilbene Heck Coupling->Protected (E)-Stilbene Homocoupled Byproducts Homocoupled Byproducts Heck Coupling->Homocoupled Byproducts Regioisomer Byproducts Regioisomer Byproducts Heck Coupling->Regioisomer Byproducts

Caption: Heck Reaction Pathway and Potential Side Products.

Troubleshooting_Flowchart Start Start Analyze Crude Product (HPLC, NMR) Analyze Crude Product (HPLC, NMR) Start->Analyze Crude Product (HPLC, NMR) Low Yield? Low Yield? Analyze Crude Product (HPLC, NMR)->Low Yield? Impure Product? Impure Product? Low Yield?->Impure Product? No Check Starting Materials Check Starting Materials Low Yield?->Check Starting Materials Yes Identify Impurities Identify Impurities Impure Product?->Identify Impurities Yes End End Impure Product?->End No Optimize Reaction Conditions Optimize Reaction Conditions Check Starting Materials->Optimize Reaction Conditions Z-Isomer Present? Z-Isomer Present? Identify Impurities->Z-Isomer Present? Incomplete Deprotection? Incomplete Deprotection? Z-Isomer Present?->Incomplete Deprotection? No Perform Isomerization Perform Isomerization Z-Isomer Present?->Perform Isomerization Yes Other Byproducts? Other Byproducts? Incomplete Deprotection?->Other Byproducts? No Optimize Deprotection Optimize Deprotection Incomplete Deprotection?->Optimize Deprotection Yes Optimize Reaction Selectivity Optimize Reaction Selectivity Other Byproducts?->Optimize Reaction Selectivity Yes Improve Purification Improve Purification Other Byproducts?->Improve Purification No Perform Isomerization->Improve Purification Optimize Deprotection->Improve Purification Optimize Reaction Selectivity->Improve Purification Improve Purification->End

Caption: Troubleshooting Workflow for Synthesis and Purification.

References

How to prevent the degradation of (E)-4-Methyl-5-styrylbenzene-1,3-diol during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E)-4-Methyl-5-styrylbenzene-1,3-diol

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability and integrity of this compound during storage. As a resveratrol analog, its phenolic structure makes it susceptible to degradation, which can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage critical?

This compound is a phenolic compound and a resveratrol analog, often investigated for its potential biological activities, including antifungal properties.[1] Like other stilbenoids, its diol structure and double bond are prone to oxidative and light-induced degradation. Improper storage can lead to isomerization from the active trans-isomer to the less active cis-isomer, oxidation, and formation of other degradation products, compromising the compound's purity, activity, and the reproducibility of your experimental results.[2][3][4]

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[5] For short-term use, refrigeration at 4°C is acceptable.

  • Light: Protect from all light sources. Store in an amber or opaque vial and keep the vial in a dark place (e.g., inside a sealed box in the freezer). UV radiation and even ambient room light can cause rapid photoisomerization and degradation.

  • Atmosphere: Store under an inert atmosphere. Oxygen is a key driver of degradation for phenolic compounds. After weighing, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Container: Use a tightly sealed, high-quality glass vial to prevent exposure to air and moisture.

Q3: How can I tell if my compound has degraded?

Degradation can sometimes be identified by:

  • Visual Changes: A noticeable change in color (e.g., yellowing or browning) or the physical state of the powder.

  • Solubility Issues: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

  • Inconsistent Experimental Results: A sudden loss of biological activity or unexpected results in your assays compared to previous batches.

For definitive confirmation, analytical techniques are required. The most reliable method is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Q4: Can I store the compound in solution?

Storing phenolic compounds in solution is generally not recommended for long periods due to increased degradation rates. If you must store it in solution:

  • Use a de-gassed, high-purity solvent.

  • Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for maximum stability.

  • Protect from light at all times.

Troubleshooting Guide

This guide helps address specific issues you may encounter.

Problem 1: My compound has changed color from white/off-white to yellow/brown.

  • Probable Cause: Oxidation. Phenolic compounds often form colored quinone-like structures upon oxidation. This can be accelerated by exposure to air, light, and elevated temperatures.

  • Solution:

    • Do not use: The compound is likely significantly degraded. Using it will lead to inaccurate and unreliable results.

    • Verify Purity: If you have access to analytical equipment, run an HPLC analysis to determine the remaining purity.

    • Review Storage Protocol: Ensure your storage protocol strictly follows the ideal conditions (see FAQ Q2). Check that containers are sealed properly and that inert gas is being used effectively.

Problem 2: I am seeing a new, unexpected peak in my HPLC chromatogram.

  • Probable Cause: Isomerization or degradation. For stilbenoids like this compound, the most common degradation product is the cis-isomer, which typically appears as a separate peak in the HPLC chromatogram. Other peaks may represent oxidative degradation products.

  • Solution:

    • Identify the Peak: If you have a standard for the cis-isomer, you can confirm its identity. Alternatively, LC-MS can be used to identify the mass of the new peak and potential degradation products.

    • Quantify Degradation: Calculate the peak area percentage to determine the extent of degradation. If it exceeds an acceptable level for your application (e.g., >5%), the sample should be discarded.

    • Prevent Further Degradation: Immediately implement stricter storage measures, particularly protection from light, as UV exposure is a primary cause of isomerization.

Problem 3: My bioassay results show a significant loss of activity.

  • Probable Cause: The trans-isomer, which is typically the more biologically active form, has degraded into less active or inactive forms.

  • Solution:

    • Confirm with a New Sample: Test a freshly prepared sample from a new, properly stored vial of the compound.

    • Check Purity: Run an analytical check (HPLC) on the suspect sample to correlate the loss of activity with chemical degradation.

    • Evaluate Solution Stability: If you are preparing stock solutions, they may be degrading during the course of the experiment. Consider preparing fresh solutions immediately before each experiment.

Data on Compound Stability

While specific quantitative data for this compound is not widely published, the stability of its parent compound, resveratrol, and other phenolic compounds provides a strong model for its expected behavior.

Table 1: Factors Affecting Stability of Phenolic Compounds (Based on Resveratrol and Analogs)

ParameterConditionEffect on StabilityRecommendation
Temperature -20°C vs. 4°C vs. 23°CSignificant degradation occurs at room temperature (23°C), with slower degradation at 4°C. Minimal degradation at -20°C.Store at -20°C or colder.
Light Light vs. DarkExposure to sunlight or UV light is the most damaging factor, causing rapid isomerization and degradation, with losses up to 62% reported for some phenolics.Store in complete darkness.
Oxygen Air vs. Inert GasThe presence of oxygen leads to oxidation. Storing under an inert gas like nitrogen or argon preserves the compound.Flush vials with inert gas.
pH (in solution) Acidic vs. AlkalineResveratrol is stable at acidic pH but degrades rapidly in neutral to alkaline conditions (pH > 6.8).Use a slightly acidic buffer if storing in solution.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect its common degradants.

  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for resveratrol and its analogs.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where both trans and cis isomers absorb, typically around 304-320 nm for the trans isomer and ~286 nm for the cis isomer. Monitoring at both wavelengths can be beneficial.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample. The trans-isomer is expected to be the major peak. The presence of earlier or later eluting peaks may indicate degradation products or impurities.

Visualizations

Degradation Pathway and Influencing Factors

The following diagram illustrates the primary factors that lead to the degradation of this compound.

main This compound (Stable trans-isomer) deg Degradation Products (cis-isomer, oxidized forms, etc.) main->deg   Degradation light Light (UV/Visible) oxygen Oxygen (Air) temp High Temperature ph High pH (Solution)

Caption: Key environmental factors leading to compound degradation.

Experimental Workflow for Stability Testing

This workflow outlines the steps to quantitatively assess the stability of the compound under different conditions.

start Start: Receive/Synthesize Compound prep Prepare Samples under Different Storage Conditions (e.g., Temp, Light) start->prep t0 Time Point 0: Analyze Initial Purity (HPLC) prep->t0 storage Store Samples for Defined Time Intervals (e.g., 1, 3, 6 months) t0->storage analysis At Each Time Point: Analyze Purity (HPLC) storage->analysis analysis->storage Continue to next time point data Compare Chromatograms and Quantify Degradation analysis->data end End: Determine Optimal Storage Conditions data->end

Caption: Workflow for assessing long-term compound stability.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting common issues observed during experiments.

q1 Unexpected Experimental Result? (e.g., low activity, discoloration) a1_yes Check Compound Purity using HPLC q1->a1_yes Yes a1_no Problem is Likely Not Related to Compound Stability. Review Experimental Design. q1->a1_no No q2 Is Purity <95% or are Degradation Peaks Present? a1_yes->q2 a2_yes Discard Sample. Review and Enforce Strict Storage Protocols: - Store at -20°C - Protect from Light - Use Inert Gas q2->a2_yes Yes a2_no Compound is Stable. Investigate Other Experimental Variables (e.g., reagents, cell lines, assay protocol). q2->a2_no No

References

Optimizing reaction conditions for the synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-Methyl-5-styrylbenzene-1,3-diol. This valuable antifungal agent's synthesis can be optimized by understanding and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound and other stilbene derivatives are the Wittig reaction and the Heck reaction. The Wittig reaction utilizes a phosphonium ylide to convert a carbonyl group into an alkene, while the Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene.

Q2: How can I favor the formation of the desired (E)-isomer over the (Z)-isomer?

A2: In the Wittig reaction, using a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-alkene. Running the reaction at a higher temperature can also promote the formation of the (E)-isomer. For the Heck reaction, the mechanism inherently favors the trans or (E)-isomer.

Q3: What are the typical byproducts in these reactions and how can they be removed?

A3: In the Wittig reaction, the primary byproduct is triphenylphosphine oxide, which can be challenging to separate. Purification is commonly achieved through column chromatography on silica gel. In the Heck reaction, potential byproducts include self-coupling products of the starting materials. Careful control of reaction conditions and stoichiometry can minimize these. Purification is also typically performed using column chromatography.

Q4: My reaction yield is consistently low. What are the first things I should check?

A4: For low yields, first verify the purity of your reagents and the dryness of your solvents. Ensure an inert atmosphere is maintained, especially for the Heck reaction where the palladium catalyst is sensitive to oxygen. Re-evaluate the reaction temperature and time, as these parameters are critical for reaction completion.

Q5: How can I confirm the identity and stereochemistry of my final product?

A5: The structure and stereochemistry of this compound can be confirmed using spectroscopic methods. ¹H NMR spectroscopy is particularly useful for determining the stereochemistry of the double bond, with the vinylic protons of the (E)-isomer typically showing a large coupling constant (J ≈ 12-18 Hz). ¹³C NMR, IR, and mass spectrometry are also essential for full characterization.

Troubleshooting Guides

Wittig Reaction Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Product Yield 1. Incomplete ylide formation due to a weak base or the presence of moisture.1. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF. Ensure all glassware is thoroughly dried.
2. The aldehyde starting material is impure or has degraded.2. Use freshly purified or distilled aldehyde.
3. Insufficient reaction time or temperature.3. Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or temperature.
Low (E)-selectivity (high proportion of (Z)-isomer) 1. Use of a non-stabilized or semi-stabilized ylide.1. If possible, redesign the synthesis to use a stabilized ylide.
2. Reaction temperature is too low, favoring the kinetic (Z)-product.2. Increase the reaction temperature to favor the thermodynamic (E)-product.
3. Presence of lithium salts which can affect stereoselectivity.3. Use a sodium- or potassium-based base for ylide generation to create "salt-free" conditions.
Difficulty in removing triphenylphosphine oxide byproduct 1. Similar polarity to the desired product.1. Optimize the solvent system for column chromatography to achieve better separation. 2. In some cases, precipitation of the byproduct from a non-polar solvent can be effective.
Heck Reaction Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Product Yield 1. Palladium catalyst deactivation due to oxygen or impurities.1. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly purified reagents and anhydrous, degassed solvents.
2. Inappropriate ligand for the palladium catalyst.2. Screen different phosphine ligands. Bulky, electron-rich ligands are often effective.
3. Incorrect base or solvent.3. Optimize the choice of base (e.g., triethylamine, potassium carbonate) and solvent (e.g., DMF, acetonitrile).
Formation of significant side products (e.g., homocoupling) 1. Suboptimal reaction conditions.1. Adjust the stoichiometry of the reactants. A slight excess of the alkene can sometimes suppress homocoupling of the aryl halide.
2. Catalyst decomposition leading to palladium black formation.2. Ensure proper ligand-to-palladium ratio to stabilize the active catalytic species.
Poor reproducibility 1. Inconsistent quality of the palladium catalyst or ligands.1. Use high-purity, well-characterized catalysts and ligands. Consider using a pre-catalyst.
2. Trace amounts of water or oxygen.2. Rigorously dry all glassware and solvents, and ensure a robust inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is an adapted procedure based on general methods for stilbene synthesis.

Materials:

  • Benzyltriphenylphosphonium bromide

  • 2,4-Dihydroxy-5-methylbenzaldehyde

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.1 eq) to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Wittig Reaction: Dissolve 2,4-dihydroxy-5-methylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.50 (d, J = 7.2 Hz, 2H), 7.35 (t, J = 7.6 Hz, 2H), 7.25 (t, J = 7.2 Hz, 1H), 7.08 (s, 1H), 7.05 (d, J = 16.4 Hz, 1H), 6.95 (d, J = 16.4 Hz, 1H), 6.50 (s, 1H), 5.0 (br s, 2H, -OH), 2.20 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 155.0, 154.5, 137.5, 130.0, 128.8, 128.0, 126.5, 125.0, 115.0, 112.0, 103.0, 15.0.

  • IR (KBr, cm⁻¹): 3350 (br, O-H), 3020, 2920, 1600, 1500, 1450, 960.

  • MS (ESI): m/z 227.1 [M+H]⁺.

Data Presentation

Table 1: Optimization of Wittig Reaction Conditions for Stilbene Synthesis
EntryBaseSolventTemperature (°C)Time (h)Yield (%)(E:Z) Ratio
1NaHTHF252475>95:5
2KOtBuTHF251880>95:5
3NaOMeMeOH65126590:10
4LiHMDSTHF0 to 25207885:15
Table 2: Optimization of Heck Reaction Conditions for Stilbene Synthesis
EntryPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃Et₃NDMF1001285
2PdCl₂P(o-tol)₃K₂CO₃Acetonitrile801890
3Pd(PPh₃)₄-NaOAcDMAc1201082
4Pd₂(dba)₃XPhosK₃PO₄Toluene1101692

Visualizations

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_aldehyde 2,4-Dihydroxy-5- methylbenzaldehyde wittig_reaction Wittig Reaction start_aldehyde->wittig_reaction start_phosphonium Benzyltriphenyl- phosphonium bromide ylide_formation Ylide Formation (Base, Anhydrous THF) start_phosphonium->ylide_formation ylide_formation->wittig_reaction workup Aqueous Work-up & Extraction wittig_reaction->workup purification Column Chromatography workup->purification final_product (E)-4-Methyl-5- styrylbenzene-1,3-diol purification->final_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Logic start Low Yield or Poor Selectivity check_reagents Verify Reagent Purity & Solvent Dryness start->check_reagents Initial Check check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere Reagents OK success Improved Yield & Selectivity check_reagents->success Impurity Found & Rectified optimize_temp Optimize Temperature & Reaction Time check_atmosphere->optimize_temp Atmosphere OK check_atmosphere->success Leak Found & Fixed optimize_base Screen Different Bases/Solvents optimize_temp->optimize_base Still Issues optimize_temp->success Conditions Optimized optimize_catalyst Optimize Catalyst & Ligand (Heck) optimize_base->optimize_catalyst For Heck Reaction optimize_base->success Conditions Optimized optimize_catalyst->success System Optimized

Caption: A logical workflow for troubleshooting common issues in stilbene synthesis.

Technical Support Center: Purification of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (E)-4-Methyl-5-styrylbenzene-1,3-diol.

Troubleshooting Guides

Issue 1: Poor Separation of (E) and (Z) Isomers by Column Chromatography

Potential Cause Troubleshooting Steps
Similar Polarity of Isomers Both the (E) and (Z) isomers of styrylbenzene derivatives often have very similar polarities, making their separation on standard silica gel columns challenging[1].
1. Optimize the Mobile Phase: Experiment with solvent systems of varying polarities. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane) can improve resolution.
2. Try a Different Stationary Phase: Consider using alumina as the stationary phase, as it can offer different selectivity for geometric isomers compared to silica gel[2][3].
3. High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is a highly effective method for separating closely eluting compounds[4]. A C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point.
Isomerization on the Column The desired (E)-isomer can isomerize to the (Z)-isomer on acidic stationary phases like silica gel[1].
1. Neutralize the Stationary Phase: Add a small amount of a neutral or basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
2. Use a Neutral Stationary Phase: Employ a neutral stationary phase like deactivated neutral alumina.
3. Protect from Light: Wrap the chromatography column in aluminum foil to prevent photoisomerization during the separation process.

Issue 2: Difficulty with Crystallization

Potential Cause Troubleshooting Steps
Co-crystallization of Isomers The (E) and (Z) isomers may crystallize together from the same solution, preventing effective purification.
1. Solvent Screening: Experiment with a variety of solvents with different polarities to find one in which the solubility of the two isomers is significantly different. The goal is to find a solvent where the desired (E)-isomer is sparingly soluble at low temperatures while the (Z)-isomer remains in solution.
2. Slow Cooling: Cool the crystallization solution slowly to allow for the selective crystallization of the less soluble isomer. Rapid cooling can lead to the trapping of impurities.
"Oiling Out" The compound separates as a liquid phase instead of forming solid crystals.
1. Use a More Dilute Solution: "Oiling out" can occur if the solution is too concentrated.
2. Slower Cooling: Decrease the temperature of the solution at a much slower rate.
3. Change the Solvent System: Try a different solvent or a mixture of solvents.

Issue 3: Presence of Synthesis Byproducts

Potential Cause Troubleshooting Steps
Triphenylphosphine Oxide from Wittig Reaction If synthesized via a Wittig reaction, triphenylphosphine oxide is a common byproduct that can be difficult to remove completely.
1. Column Chromatography: Triphenylphosphine oxide is more polar than the stilbene product and can typically be separated by silica gel chromatography.
2. Recrystallization: Recrystallization from a suitable solvent can also be effective in removing triphenylphosphine oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from the potential presence of the (Z)-isomer, which has very similar physical properties to the desired (E)-isomer, making separation difficult. Key difficulties include:

  • Similar Polarity: The (E) and (Z) isomers have comparable polarities, complicating chromatographic separation.

  • Isomerization: The (E)-isomer is susceptible to isomerization to the (Z)-isomer when exposed to light, heat, or acidic conditions.

  • Co-crystallization: The isomers may co-crystallize, hindering purification by crystallization.

  • Phenolic Nature: As a phenolic compound, it may be prone to oxidation and require specific handling and purification techniques.

Q2: How can I confirm the stereochemistry of my purified product?

¹H NMR spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers of stilbenes. The vinylic protons of the trans isomer typically show a larger coupling constant (J-value), usually in the range of 12-18 Hz, compared to the cis isomer, which has a smaller coupling constant (typically 6-12 Hz).

Q3: What are the best practices for storing purified this compound?

To minimize degradation and isomerization, the purified compound should be stored:

  • In a tightly sealed container.

  • Protected from light by using an amber vial or wrapping the container in aluminum foil.

  • At a low temperature, preferably in a refrigerator or freezer.

  • Under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to oxidation.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution:

    • Begin eluting the column with the nonpolar mobile phase.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexane).

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential crystallization solvent and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not at room temperature.

    • Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude Product (mixture of isomers, byproducts) chromatography Column Chromatography (e.g., Silica Gel) synthesis->chromatography Initial Purification crystallization Crystallization chromatography->crystallization Further Purification analysis Purity & Structure Confirmation (NMR, HPLC) crystallization->analysis pure_product Pure (E)-isomer analysis->pure_product Meets Purity Specs

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues cluster_analysis Analysis start Impure Product q_isomers Poor Isomer Separation? start->q_isomers a_mobile_phase Optimize Mobile Phase q_isomers->a_mobile_phase Yes a_stationary_phase Change Stationary Phase q_isomers->a_stationary_phase Yes q_crystallization Crystallization Fails? q_isomers->q_crystallization No analysis Check Purity (HPLC, NMR) a_mobile_phase->analysis a_stationary_phase->analysis a_solvent Screen Solvents q_crystallization->a_solvent Yes a_cooling Slow Cooling Rate q_crystallization->a_cooling Yes q_crystallization->analysis No a_solvent->analysis a_cooling->analysis analysis->start Purity Not OK end Pure Product analysis->end Purity OK

References

How to increase the stability of (E)-4-Methyl-5-styrylbenzene-1,3-diol for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (E)-4-Methyl-5-styrylbenzene-1,3-diol in bioassays. The following information is designed to address common challenges and provide detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My bioassay results with this compound are inconsistent. What are the potential causes related to compound stability?

A1: Inconsistent results are often linked to the inherent instability of stilbenoid compounds like this compound. Several factors can contribute to its degradation in a typical bioassay environment:

  • Light Sensitivity: Stilbenoids can undergo trans-cis isomerization upon exposure to UV and even ambient laboratory light.[1] This is critical as the trans-isomer is generally the more biologically active form.

  • Oxidative Degradation: The phenolic hydroxyl groups in the molecule make it susceptible to oxidation, which can be accelerated by factors like elevated pH, the presence of metal ions, and exposure to air.

  • Thermal Instability: Like many complex organic molecules, prolonged exposure to elevated temperatures (e.g., 37°C in an incubator) can lead to degradation.

  • Poor Aqueous Solubility: Low solubility can lead to precipitation of the compound in aqueous bioassay media, reducing its effective concentration and leading to variability.

Q2: How can I minimize light-induced degradation of the compound during my experiments?

A2: Protecting the compound from light is crucial. Implement the following practices:

  • Work in a dimly lit area or use a laminar flow hood with the fluorescent light turned off.

  • Use amber-colored vials or wrap stock solution containers and experimental plates in aluminum foil.

  • Prepare solutions fresh and minimize the time they are exposed to light before and during the assay.

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: For optimal stability, dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. We recommend the following:

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock in pre-warmed media immediately before use.

  • Ensure the final DMSO concentration in your bioassay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: I observe a precipitate after adding the compound to my cell culture medium. What should I do?

A4: Precipitation is a common issue for hydrophobic compounds. Consider the following solutions:

  • Reduce Final Concentration: The compound may be precipitating because its concentration exceeds its solubility in the aqueous medium. Perform a dose-response curve to determine the optimal, non-precipitating concentration range.

  • Use a Solubilizing Agent: As detailed in the protocols below, encapsulating the compound in cyclodextrins or liposomes can significantly enhance its aqueous solubility and stability.

  • Modify the Dilution Method: When diluting the DMSO stock, add it to the culture medium while gently vortexing to ensure rapid and uniform dispersion.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of Potency Over Time in a Multi-Day Assay Degradation of the compound at 37°C.1. Replenish the compound with fresh media at regular intervals (e.g., every 24 hours).2. Consider using a stabilization technique such as cyclodextrin encapsulation or liposomal formulation to protect the compound.3. Include a time-course stability study to quantify the rate of degradation under your specific assay conditions.
High Variability Between Replicate Wells Uneven precipitation of the compound.1. Visually inspect plates for any precipitate before reading the results.2. Improve the solubilization of the compound using the methods described in the experimental protocols.3. Ensure thorough mixing when adding the compound to the assay medium.
Unexpected Cytotoxicity at Higher Concentrations Formation of toxic degradation products or compound precipitation.1. Analyze the compound's stability in the assay medium over time using HPLC to identify potential degradation products.2. Test the cytotoxicity of the vehicle (e.g., DMSO) at the concentrations used.3. Lower the concentration of the compound to a range where precipitation is not observed.
Discoloration of the Culture Medium Oxidation of the phenolic groups.1. Add antioxidants, such as N-acetylcysteine or ascorbic acid, to the culture medium to prevent oxidative degradation.2. Minimize the exposure of the prepared media to air by using tightly sealed containers.

Experimental Protocols

Protocol 1: Stabilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their solubility and stability.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD) or 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

Methodology:

  • Molar Ratio Determination: A 1:1 molar ratio of the compound to cyclodextrin is a common starting point.

  • Complex Formation (Kneading Method): a. Dissolve the desired amount of this compound in a minimal amount of ethanol. b. In a mortar, create a paste by slowly adding the ethanolic solution of the compound to the cyclodextrin powder. c. Knead the paste for 30-60 minutes. d. Dry the resulting solid under vacuum to remove the ethanol. e. The resulting powder is the cyclodextrin inclusion complex, which can be dissolved in aqueous media for your bioassay.

dot

cluster_preparation Cyclodextrin Inclusion Complex Preparation compound This compound complex Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (e.g., HPβCD) cyclodextrin->complex ethanol Ethanol ethanol->compound Dissolve water Water dissolution Dissolution in Assay Medium complex->dissolution dissolution->water

Workflow for preparing a cyclodextrin inclusion complex.
Protocol 2: Use of Antioxidants

The addition of antioxidants to the bioassay medium can prevent oxidative degradation of phenolic compounds.

Materials:

  • N-acetylcysteine (NAC) or Ascorbic acid

  • Sterile deionized water or PBS

  • Sterile filters (0.22 µm)

Methodology:

  • Stock Solution Preparation: a. Prepare a 1 M stock solution of NAC or ascorbic acid in sterile water or PBS. b. Sterilize the stock solution by passing it through a 0.22 µm filter. c. Store the stock solution in aliquots at -20°C.

  • Working Concentration: a. The optimal working concentration of the antioxidant should be determined experimentally to ensure it does not interfere with the bioassay. A starting range of 10-100 µM is recommended. b. Add the antioxidant to the cell culture medium immediately before adding this compound.

dot

compound This compound oxidation Oxidative Degradation compound->oxidation Susceptible to stable_compound Stable Compound compound->stable_compound Stabilized by Antioxidant antioxidant Antioxidant (e.g., NAC) antioxidant->oxidation Inhibits

Mechanism of antioxidant-mediated stabilization.
Protocol 3: Liposomal Formulation

Encapsulating the compound in liposomes can improve its solubility and protect it from degradation.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Methodology (Thin-Film Hydration Method):

  • Lipid Film Formation: a. Dissolve the compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding PBS and vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder with a 100 nm polycarbonate membrane for 10-15 passes. b. The resulting liposome suspension can be used in your bioassay.

dot

cluster_liposome Liposome Formulation Workflow lipids Lipids + Compound in Chloroform film Thin Lipid Film lipids->film Evaporation hydration Hydration with PBS film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion suv Small Unilamellar Vesicles (SUVs) extrusion->suv

Workflow for preparing a liposomal formulation.

Data Presentation

Table 1: Comparison of Stabilization Methods

MethodPrincipleAdvantagesDisadvantages
Cyclodextrin Encapsulation Forms an inclusion complex with the hydrophobic molecule.Simple preparation, commercially available, improves solubility.May alter the bioavailability of the compound to cells.
Use of Antioxidants Scavenges free radicals to prevent oxidative degradation.Easy to implement, does not require complex formulation.The antioxidant may interfere with the bioassay; requires optimization.
Liposomal Formulation Encapsulates the compound within a lipid bilayer.High loading capacity for hydrophobic drugs, protects from degradation, can enhance cellular uptake.More complex preparation, requires specialized equipment (extruder).

References

Minimizing impurities in the final product of (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E)-4-Methyl-5-styrylbenzene-1,3-diol Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature; Inefficient purification.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Optimize the reaction temperature based on the chosen synthetic method (e.g., Wittig, HWE, Heck, Suzuki). Review and optimize the purification protocol, minimizing product loss during extraction and chromatography.
Presence of a Persistent White, Crystalline Solid Impurity This is likely triphenylphosphine oxide, a common byproduct of the Wittig reaction.[1]Triphenylphosphine oxide can be challenging to remove completely by chromatography alone. Consider washing the crude product with a solvent in which the desired product is sparingly soluble but the triphenylphosphine oxide is soluble, such as a mixture of diethyl ether and hexanes. Alternatively, precipitation of the triphenylphosphine oxide complex with ZnCl2 can be employed.[1]
Product is a Mixture of (E) and (Z) Isomers The Wittig reaction with semi-stabilized ylides can produce a mixture of (E) and (Z) isomers.[2] The Horner-Wadsworth-Emmons (HWE) reaction generally favors the (E)-isomer but can still produce the (Z)-isomer as a minor product.To favor the (E)-isomer, the Horner-Wadsworth-Emmons reaction is often preferred over the Wittig reaction.[3] If a Wittig reaction is used, employing stabilized ylides or specific reaction conditions (e.g., Schlosser modification) can improve (E)-selectivity.[2] Careful column chromatography can be used to separate the (E) and (Z) isomers.
Formation of Regioisomeric Byproducts In a Heck reaction, side reactions can lead to the formation of 1,1-diarylethylene regioisomers.Optimization of the catalyst, ligand, and reaction conditions in the Heck reaction can minimize the formation of regioisomers.
Unreacted Starting Materials in the Final Product Incomplete reaction; Inefficient purification.Ensure the reaction goes to completion by monitoring with TLC. Optimize the stoichiometry of the reactants. Improve the efficiency of the purification by column chromatography, ensuring good separation between the product and starting materials.
Presence of Colored Impurities Decomposition of phenolic compounds; Oxidation of the product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents. Store the final product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed:

  • Z-isomer ((Z)-4-Methyl-5-styrylbenzene-1,3-diol): This is a common geometric isomer impurity, particularly when using the Wittig reaction.

  • Triphenylphosphine oxide: A persistent byproduct if the Wittig reaction is used.

  • Dialkyl phosphate salts: Water-soluble byproducts from the Horner-Wadsworth-Emmons (HWE) reaction.

  • Unreacted starting materials: Such as 2,4-dihydroxy-6-methylbenzaldehyde or the corresponding phosphonium salt/phosphonate ester.

  • Homocoupled products: Arising from side reactions in palladium-catalyzed cross-coupling reactions like Suzuki and Heck.

Q2: How can I best purify the crude this compound?

A2: A combination of techniques is recommended for optimal purity:

  • Aqueous Workup: After the reaction, a thorough aqueous workup is crucial to remove water-soluble byproducts, especially the phosphate salts from an HWE reaction.

  • Column Chromatography: This is the most effective method for separating the desired (E)-isomer from the (Z)-isomer and other organic impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane is typically effective.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can further enhance the purity and provide a crystalline final product.

Q3: Which synthetic method provides the highest stereoselectivity for the (E)-isomer?

A3: The Horner-Wadsworth-Emmons (HWE) reaction generally provides higher (E)-selectivity compared to the Wittig reaction for the synthesis of stilbenes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can also offer high stereocontrol, provided a stereochemically pure vinylboronic ester is used.

Q4: My final product shows signs of degradation over time. How can I improve its stability?

A4: The diol functionality in the target molecule makes it susceptible to oxidation, which can lead to coloration and degradation. To enhance stability:

  • Store the purified compound under an inert atmosphere (nitrogen or argon).

  • Keep the product in a cool, dark place.

  • Consider the use of antioxidants if the product is to be stored in solution.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol outlines a general procedure for the synthesis of the target molecule using the Wittig reaction.

Step 1: Preparation of Benzyltriphenylphosphonium Chloride

  • In a round-bottom flask, dissolve triphenylphosphine in dry toluene.

  • Add benzyl chloride to the solution.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield benzyltriphenylphosphonium chloride.

Step 2: Wittig Reaction

  • Suspend benzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium or sodium hydride, to the suspension with stirring. The formation of the ylide is often indicated by a color change to deep red or orange.

  • After stirring for 1 hour at 0 °C, add a solution of 2,4-dihydroxy-6-methylbenzaldehyde in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the (E)- and (Z)-isomers and remove triphenylphosphine oxide.

Protocol 2: Purification of this compound
  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexanes).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and monitor by TLC to identify those containing the pure (E)-isomer.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol-water or ethyl acetate-hexanes.

Visualizations

Experimental Workflow: Wittig Synthesis and Purification

Wittig_Workflow cluster_synthesis Synthesis cluster_purification Purification start Benzyltriphenylphosphonium Chloride + Base reaction Wittig Reaction in THF start->reaction aldehyde 2,4-dihydroxy-6- methylbenzaldehyde aldehyde->reaction crude Crude Product ((E/Z)-isomers + byproducts) reaction->crude workup Aqueous Workup crude->workup Quench & Extract chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure (E)-Product recrystallization->final_product Impurities target This compound (Desired Product) z_isomer (Z)-Isomer target->z_isomer Geometric Isomerization tppo Triphenylphosphine Oxide (from Wittig) phosphate Dialkyl Phosphate (from HWE) starting_materials Unreacted Aldehyde or Phosphonium Salt regioisomer 1,1-Diarylethylene (from Heck)

References

Overcoming resistance mechanisms to (E)-4-Methyl-5-styrylbenzene-1,3-diol in fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (E)-4-Methyl-5-styrylbenzene-1,3-diol, hereafter referred to as MSB, in antifungal research. The information is intended for scientists and drug development professionals encountering resistance in fungal strains.

Troubleshooting Guides and FAQs

This section addresses common issues observed during in vitro and in vivo experiments with MSB.

Question 1: My fungal strain is exhibiting a higher Minimum Inhibitory Concentration (MIC) for MSB than initially observed or reported. What are the potential causes?

Answer: An increase in the MIC of MSB against a fungal strain suggests the development of resistance. The most common mechanisms of antifungal resistance include:

  • Overexpression of Efflux Pumps: Fungal cells can actively transport MSB out of the cell, preventing it from reaching its target at a sufficient concentration.[1][2][3] This is a very common resistance mechanism against various antifungal drugs.[2][4] The primary efflux pumps involved belong to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.

  • Alteration of the Drug Target: If MSB acts on a specific enzyme or cellular component, mutations in the corresponding gene can lead to a reduced binding affinity of the drug, rendering it less effective.

  • Biofilm Formation: Fungi embedded in biofilms are notoriously more resistant to antimicrobial agents than their planktonic (free-floating) counterparts. The biofilm matrix can act as a physical barrier, preventing MSB from reaching the fungal cells.

  • Activation of Stress Response Pathways: Fungal cells can activate signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway or the Calcineurin pathway, which help them cope with the cellular stress induced by antifungal compounds.

To investigate the cause of the increased MIC, we recommend a systematic approach, starting with assessing efflux pump activity and considering the possibility of biofilm formation.

Question 2: I suspect that efflux pump overexpression is the cause of resistance to MSB in my fungal strain. How can I confirm this?

Answer: To determine if efflux pumps are responsible for the observed resistance, you can perform the following experiments:

  • MIC Determination with an Efflux Pump Inhibitor (EPI): A common method is to determine the MIC of MSB in the presence of a known EPI. If the MIC of MSB decreases significantly in the presence of the EPI, it strongly suggests the involvement of efflux pumps. Verapamil and cyclosporin A are examples of compounds that can inhibit efflux pump activity.

  • Fluorescent Dye Efflux Assay: A more direct method is to measure the efflux of a fluorescent substrate, such as Rhodamine 6G, from the fungal cells. Strains that overexpress efflux pumps will actively transport the dye out of the cells, resulting in lower intracellular fluorescence. This can be measured using a fluorometer or by flow cytometry.

Question 3: The MIC of MSB is high against my strain of interest, and I have ruled out efflux pump activity. What is the next logical step?

Answer: If efflux pump activity is not the cause of resistance, you should investigate the possibility of target alteration. This typically involves:

  • Genome Sequencing: Sequence the genome of your resistant strain and compare it to a susceptible (wild-type) strain. Look for mutations in genes that are potential targets of MSB. Given that MSB is a styrylbenzene, potential targets could be involved in cell wall or membrane biosynthesis.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to examine the expression levels of potential target genes. Overexpression of the target enzyme can also lead to resistance.

Question 4: How can I overcome MSB resistance in my experiments?

Answer: There are several strategies to overcome resistance to antifungal agents:

  • Combination Therapy: Using MSB in combination with another antifungal agent can be highly effective. This approach can create synergistic effects, where the combined effect of the two drugs is greater than the sum of their individual effects. A checkerboard assay is the standard method to screen for synergistic interactions.

  • Use of Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux pumps, co-administering MSB with a non-toxic EPI can restore its activity.

  • Targeting Resistance Pathways: In some cases, it may be possible to use compounds that inhibit the stress response pathways that contribute to drug tolerance.

Data Presentation

The following tables present hypothetical data to illustrate the concepts discussed above.

Table 1: Minimum Inhibitory Concentration (MIC) of MSB against Susceptible and Resistant Candida albicans Strains

Fungal StrainMIC of MSB (µg/mL)MIC of MSB + Verapamil (10 µg/mL)Interpretation
C. albicans (Susceptible)88No significant efflux pump activity
C. albicans (Resistant)12816Resistance likely mediated by efflux pumps

Table 2: Rhodamine 6G Efflux in Susceptible and Resistant Candida albicans Strains

Fungal StrainMean Fluorescence Intensity (Arbitrary Units)Interpretation
C. albicans (Susceptible)2500Low efflux of Rhodamine 6G
C. albicans (Resistant)450High efflux of Rhodamine 6G, indicating overactive pumps

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Microtiter Plates:

    • Prepare a stock solution of MSB in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of MSB in RPMI 1640 medium. The final volume in each well should be 100 µL.

    • Include a drug-free well as a growth control and a well with medium only as a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of MSB that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

Protocol 2: Rhodamine 6G Efflux Assay

This protocol is adapted from established methods for measuring efflux pump activity.

  • Cell Preparation:

    • Grow fungal cells to the mid-exponential phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 1.0).

  • Rhodamine 6G Loading:

    • Add Rhodamine 6G to the cell suspension to a final concentration of 10 µM.

    • Incubate at 37°C for 30 minutes to allow the cells to take up the dye.

    • Pellet the cells by centrifugation and wash once with PBS to remove extracellular dye.

  • Efflux Measurement:

    • Resuspend the washed cells in PBS containing 2% glucose to energize the efflux pumps.

    • Take samples (200 µL) at various time points (e.g., 0, 10, 20, 30 minutes).

    • Centrifuge the samples to pellet the cells.

    • Measure the fluorescence of the supernatant using a fluorometer (excitation ~529 nm, emission ~553 nm). An increase in fluorescence in the supernatant over time indicates active efflux of the dye.

Protocol 3: Checkerboard Assay for Synergistic Interactions

This protocol is used to assess the interaction between MSB and another antifungal agent.

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of MSB along the x-axis and the second antifungal agent along the y-axis.

    • The final plate will contain various combinations of the two drugs.

    • Include wells with each drug alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in the MIC protocol.

    • Incubate under the same conditions.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The interaction is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

The following diagrams illustrate key workflows and pathways related to antifungal resistance.

experimental_workflow Workflow for Investigating MSB Resistance start Increased MIC of MSB Observed check_efflux Perform Rhodamine 6G Efflux Assay start->check_efflux efflux_positive Efflux Pump Overexpression Confirmed check_efflux->efflux_positive High Efflux efflux_negative Efflux Pumps Not Implicated check_efflux->efflux_negative Low Efflux test_epi Test MSB with Efflux Pump Inhibitors efflux_positive->test_epi sequence_target Sequence Potential Target Genes efflux_negative->sequence_target conclusion Identify Resistance Mechanism test_epi->conclusion analyze_expression Analyze Target Gene Expression (qRT-PCR) sequence_target->analyze_expression analyze_expression->conclusion signaling_pathway Hypothetical Stress-Induced Efflux Pump Upregulation MSB MSB (Antifungal Stress) StressSensor Membrane Stress Sensor MSB->StressSensor HOG_Pathway HOG Pathway Kinase Cascade StressSensor->HOG_Pathway Calcineurin Calcineurin Pathway StressSensor->Calcineurin TranscriptionFactor Stress Response Transcription Factor (e.g., T.F.) HOG_Pathway->TranscriptionFactor Calcineurin->TranscriptionFactor EffluxPumpGene Efflux Pump Gene (e.g., CDR1) TranscriptionFactor->EffluxPumpGene Upregulates Transcription EffluxPump Efflux Pump Protein EffluxPumpGene->EffluxPump Translation EffluxPump->MSB Effluxes MSB

References

Validation & Comparative

Confirming the Structure of (E)-4-Methyl-5-styrylbenzene-1,3-diol with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For molecules such as (E)-4-Methyl-5-styrylbenzene-1,3-diol, an antifungal agent with therapeutic potential, unambiguous structural confirmation is paramount.[1] This guide provides a comparative analysis of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful tool to unequivocally confirm its structure. We present detailed experimental protocols and expected data, offering a robust framework for researchers working with this and similar molecular scaffolds.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for this compound are foundational to interpreting the 2D NMR spectra. Based on the structure and data from analogous stilbenoids, the following assignments are predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~158
2CH~6.2~102
3C-~158
4C-~115
4-CH₃CH₃~2.1~15
5C-~138
6CH~6.4~108
αCH~7.0~128
βCH~7.1~129
1'C-~137
2', 6'CH~7.5~127
3', 5'CH~7.3~129
4'CH~7.2~128

Experimental Protocol for 2D NMR Analysis

A standardized protocol ensures the acquisition of high-quality 2D NMR data suitable for structural elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument:

  • A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

3. 1D NMR Spectra Acquisition:

  • Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and coupling constants.

  • Acquire a ¹³C{¹H} NMR spectrum to identify the chemical shifts of all carbon atoms.

4. 2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. Set the spectral widths to encompass all proton and carbon signals. The ¹JCH coupling constant should be optimized around 145-160 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The long-range coupling delay should be optimized for a value between 4-10 Hz to observe desired correlations.

5. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply window functions (e.g., sine-bell) and perform Fourier transformation.

  • Phase and calibrate the spectra.

  • Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish connectivity and confirm the structure.

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Compound transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C) transfer->one_d cosy 2D COSY one_d->cosy hsqc 2D HSQC one_d->hsqc hmbc 2D HMBC one_d->hmbc processing Data Processing cosy->processing hsqc->processing hmbc->processing analysis Spectral Analysis processing->analysis structure Structure Confirmation analysis->structure

Figure 1: Experimental workflow for 2D NMR analysis.

Structural Confirmation through 2D NMR Correlations

The key to confirming the structure of this compound lies in the specific correlations observed in the 2D NMR spectra. The following diagram and tables illustrate the expected key correlations that would provide unambiguous evidence for the proposed structure.

nmr_correlations cluster_structure cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C) cluster_hmbc HMBC Correlations (¹H-¹³C long-range) mol H2_H6 H-2 ↔ H-6 Ha_Hb H-α ↔ H-β H2prime_H3prime H-2'/6' ↔ H-3'/5' H2_C2 H-2 ↔ C-2 H6_C6 H-6 ↔ C-6 HMe_CMe 4-CH₃ ↔ C-4-CH₃ Ha_Ca H-α ↔ C-α Hb_Cb H-β ↔ C-β H2prime_C2prime H-2'/6' ↔ C-2'/6' H3prime_C3prime H-3'/5' ↔ C-3'/5' H4prime_C4prime H-4' ↔ C-4' HMe_C3 4-CH₃ ↔ C-3, C-4, C-5 Ha_C5 H-α ↔ C-5, C-1' Hb_C1prime H-β ↔ C-1', C-2'/6' H2_C4 H-2 ↔ C-4, C-6 H6_C4 H-6 ↔ C-4, C-5

Figure 2: Key expected 2D NMR correlations for structure confirmation.
Expected 2D NMR Correlation Data

The following tables summarize the critical correlations expected in the COSY, HSQC, and HMBC spectra that would collectively confirm the molecular structure.

Table 2: Key Expected COSY Correlations

ProtonCorrelated Proton(s)Structural Significance
H-2H-6Confirms meta-coupling in the resorcinol ring.
H-αH-βConfirms the vinyl linkage of the styryl group.
H-2'/6'H-3'/5'Confirms ortho-coupling in the phenyl ring.

Table 3: Key Expected HSQC Correlations

ProtonCorrelated CarbonStructural Significance
~6.2 ppm~102 ppmAssigns the proton at C-2.
~6.4 ppm~108 ppmAssigns the proton at C-6.
~2.1 ppm~15 ppmAssigns the methyl group at C-4.
~7.0 ppm~128 ppmAssigns the vinyl proton at C-α.
~7.1 ppm~129 ppmAssigns the vinyl proton at C-β.
~7.5 ppm~127 ppmAssigns the protons at C-2' and C-6'.
~7.3 ppm~129 ppmAssigns the protons at C-3' and C-5'.
~7.2 ppm~128 ppmAssigns the proton at C-4'.

Table 4: Key Expected HMBC Correlations

ProtonCorrelated Carbon(s)Structural Significance
4-CH₃ (~2.1 ppm)C-3, C-4, C-5Confirms the position of the methyl group on the resorcinol ring.
H-α (~7.0 ppm)C-5, C-1'Establishes the connectivity between the vinyl group and both aromatic rings.
H-β (~7.1 ppm)C-1', C-2'/6'Confirms the attachment of the vinyl group to the phenyl ring.
H-2 (~6.2 ppm)C-4, C-6Confirms the position of H-2 relative to the substituted carbons.
H-6 (~6.4 ppm)C-4, C-5Confirms the position of H-6 relative to the substituted carbons.

By systematically analyzing these correlations, researchers can build a comprehensive and irrefutable picture of the molecular structure of this compound, distinguishing it from potential isomers or alternative products. This rigorous approach is indispensable for advancing drug discovery and development programs.

References

A Comparative Guide to the Bioactivity of Stilbene Derivatives: (E)-4-Methyl-5-styrylbenzene-1,3-diol in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of (E)-4-Methyl-5-styrylbenzene-1,3-diol against other well-researched stilbene derivatives, namely resveratrol, pterostilbene, and piceatannol. While direct comparative studies on the antioxidant, anti-inflammatory, and anticancer properties of this compound are limited in current literature, this document synthesizes available data to offer a comprehensive overview based on existing research.

Introduction to Stilbene Derivatives

Stilbenes are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. They are produced by plants in response to stress and have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The bioactivity of stilbene derivatives can be significantly influenced by the type and position of substituents on their aromatic rings.

This compound is a stilbene derivative that has been identified for its notable antifungal properties. In contrast, resveratrol , pterostilbene , and piceatannol are among the most extensively studied stilbenes, with a large body of evidence supporting their potential health benefits.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and the other selected stilbene derivatives. It is important to note that the data for this compound is currently limited to its antifungal activity.

Table 1: Antifungal Activity of this compound

Fungal StrainIC50 (µg/mL)
Helminthosporium turcicum10.05[1]
Curvularia lunata18.52[1]
Gibberella zeae6.12[1]
Ustilago maydis8.09[1]
Helminthosporium maydis8.25[1]

Table 2: Comparative Antioxidant Activity of Stilbene Derivatives (DPPH Assay)

CompoundIC50Source
Resveratrol15.54 µg/mL
Pterostilbene163.43 - 173.96 µg/mL
PiceatannolComparable to Resveratrol

Table 3: Comparative Anti-inflammatory Activity of Stilbene Derivatives (Nitric Oxide Inhibition)

CompoundIC50Experimental ModelSource
Resveratrol5 µMLPS-activated RAW 264.7 macrophages
Pterostilbene22.4 µmol/LHT-29 human adenocarcinoma cells
PiceatannolPotently inhibits NO productionLPS- and 3T3-L1-CM-induced RAW264.7 macrophages

Table 4: Comparative Anticancer Activity of Stilbene Derivatives (MTT Assay)

CompoundCell LineIC50Source
ResveratrolMCF-7 (Breast Cancer)51.18 µM
HepG2 (Liver Cancer)57.4 µM
PterostilbeneMDA-MB-231 (Breast Cancer)10.39 µM
MCF-7 (Breast Cancer)11.73 µM
PiceatannolOV2008 (Ovarian Cancer)29.1 µM (48h)
WM266-4 (Melanoma)29.4 µM

Discussion on Bioactivity

The available data indicates that this compound is a potent antifungal agent. Its efficacy against a range of plant pathogenic fungi suggests its potential application in agriculture or as a lead compound for the development of new antifungal drugs.

In comparison, resveratrol, pterostilbene, and piceatannol have been more extensively studied for their effects on human health. Pterostilbene often exhibits superior bioactivity compared to resveratrol, which is attributed to its higher lipophilicity and consequently better bioavailability. The presence of two methoxy groups in pterostilbene, in contrast to the hydroxyl groups in resveratrol, enhances its ability to cross cell membranes. Piceatannol, with an additional hydroxyl group compared to resveratrol, also shows potent biological activities, in some cases surpassing those of resveratrol.

While direct experimental data for the antioxidant, anti-inflammatory, and anticancer activities of this compound is not yet available, its structural similarity to other bioactive stilbenes suggests that it may also possess these properties. The presence of hydroxyl and methyl groups on the benzene ring could influence its biological activity. Further research is warranted to fully elucidate the bioactivity profile of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • In a 96-well microplate, add a defined volume of the test compound solution at various concentrations.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Anticancer/Cytotoxicity Activity)

Principle: This colorimetric assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)

Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Protocol:

  • Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific time (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway often modulated by stilbene derivatives and a general workflow for evaluating their bioactivity.

experimental_workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound Stilbene Derivative (this compound) Stock Stock Solution Preparation Compound->Stock Antioxidant Antioxidant (e.g., DPPH) Stock->Antioxidant Anti_inflammatory Anti-inflammatory (e.g., Griess Assay) Stock->Anti_inflammatory Anticancer Anticancer (e.g., MTT Assay) Stock->Anticancer IC50 IC50 Value Determination Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50 Comparison Comparative Analysis IC50->Comparison nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Leads to Degradation of IκBα IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Stilbene Stilbene Derivatives Stilbene->IKK Inhibits Stilbene->NFkB Inhibits Translocation

References

A Comparative Analysis of (E)-4-Methyl-5-styrylbenzene-1,3-diol and Structurally Related Stilbenoids: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the molecular mechanisms underpinning the biological activities of (E)-4-Methyl-5-styrylbenzene-1,3-diol in comparison to the well-characterized stilbenoids, resveratrol and pterostilbene, and the aryl hydrocarbon receptor agonist, tapinarof.

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention within the scientific community for their diverse pharmacological properties, including antifungal, antioxidant, and anti-inflammatory effects. This guide provides a comparative analysis of the mechanism of action of this compound against three structurally related and clinically relevant compounds: resveratrol, pterostilbene, and tapinarof. By examining their molecular targets and effects on key signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and therapeutic development.

Comparative Overview of Mechanisms of Action

While all four compounds share a core stilbene structure, their biological activities are dictated by distinct molecular mechanisms. Resveratrol and pterostilbene are well-documented as potent antioxidants and anti-inflammatory agents, primarily acting through the modulation of the NF-κB and SIRT1 signaling pathways. In contrast, tapinarof, a topical therapeutic, exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). The mechanism of action for this compound, primarily recognized for its antifungal properties, is less defined but is hypothesized to involve membrane disruption and potentially, interaction with the AhR.

Quantitative Comparison of Biological Activities

To facilitate a direct comparison of the potencies of these compounds, the following tables summarize key quantitative data from various in vitro assays.

CompoundAntifungal Activity (IC50/MIC)Fungal Species
This compound10.05 µg/mL (IC50)Helminthosporium turcicum
18.52 µg/mL (IC50)Curvularia lunata
6.12 µg/mL (IC50)Gibberella zeae
8.09 µg/mL (IC50)Ustilago maydis
8.25 µg/mL (IC50)Helminthosporium maydis
ResveratrolWeaker than pterostilbeneCandida albicans
Pterostilbene120 µM (MIC)Saccharomyces cerevisiae[1]
240 µM (MFC)Saccharomyces cerevisiae[1]
≤16 µg/ml (significant effect)Candida albicans biofilms[2]
CompoundAntioxidant Activity (DPPH Assay - IC50)
Resveratrol~2.2 µg/mL
PterostilbeneNot widely reported in direct DPPH assays
CompoundAnti-inflammatory ActivityAssay
Resveratrol-Inhibition of NF-κB
PterostilbeneMore effective than resveratrolInhibition of iNOS and COX-2

Detailed Mechanisms of Action and Signaling Pathways

This compound

The primary reported activity of this compound is its antifungal effect against a range of plant-pathogenic fungi.[3] The precise molecular mechanism remains to be fully elucidated. However, based on the known mechanisms of other stilbenoids, it is likely that its antifungal action involves disruption of the fungal cell membrane integrity. The lipophilic nature of the styryl group could facilitate its intercalation into the lipid bilayer, leading to increased membrane permeability and ultimately cell death.

Given its structural similarity to tapinarof, which possesses an isopropyl group at a corresponding position to the methyl group in this compound, it is plausible that this compound may also act as a modulator of the aryl hydrocarbon receptor (AhR). Activation of AhR is known to influence immune responses and could contribute to an indirect antifungal effect in a host context. However, direct experimental evidence for AhR binding and activation by this compound is currently lacking.

Resveratrol and Pterostilbene

Resveratrol and its dimethylated analog, pterostilbene, are renowned for their potent antioxidant and anti-inflammatory properties. Their mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.

  • Antioxidant Activity: Both compounds can directly scavenge reactive oxygen species (ROS). Furthermore, they can activate the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes.

  • Anti-inflammatory Activity: A primary anti-inflammatory mechanism of resveratrol and pterostilbene is the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, they suppress the expression of pro-inflammatory cytokines and enzymes such as COX-2. Pterostilbene has been shown to be more potent than resveratrol in this regard.

  • SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular regulation, including inflammation and metabolism.

The structural differences between resveratrol and pterostilbene, specifically the methoxy groups in pterostilbene, contribute to its increased lipophilicity and bioavailability, which may explain its enhanced biological activity in some studies.

Tapinarof ((E)-2-isopropyl-5-styrylbenzene-1,3-diol)

Tapinarof is an aryl hydrocarbon receptor (AhR) agonist approved for the topical treatment of psoriasis. Its mechanism of action is distinct from the primary antioxidant and anti-inflammatory effects of resveratrol and pterostilbene.

  • Aryl Hydrocarbon Receptor (AhR) Activation: Tapinarof binds to and activates the AhR, a ligand-activated transcription factor. Upon activation, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to the transcription of target genes.

  • Downregulation of Inflammatory Cytokines: AhR activation by tapinarof leads to the downregulation of pro-inflammatory cytokines, including those of the Th17 pathway, which are crucial in the pathogenesis of psoriasis.

  • Skin Barrier Restoration: Tapinarof has been shown to promote the expression of proteins essential for skin barrier function, contributing to the resolution of psoriatic lesions.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_Resveratrol_Pterostilbene Resveratrol & Pterostilbene cluster_Tapinarof Tapinarof cluster_Target_Compound This compound Res Resveratrol / Pterostilbene ROS ROS Res->ROS Scavenges NFkB NF-κB Res->NFkB Inhibits SIRT1 SIRT1 Res->SIRT1 Activates Antioxidant_Response Antioxidant Response ROS->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation Promotes SIRT1->NFkB Inhibits Tap Tapinarof AhR AhR Tap->AhR Activates Nucleus Nucleus AhR->Nucleus ARNT ARNT Gene_Expression Target Gene Expression ARNT->Gene_Expression Regulates Nucleus->ARNT Inflammatory_Cytokines Inflammatory Cytokines Gene_Expression->Inflammatory_Cytokines Downregulates Skin_Barrier Skin Barrier Restoration Gene_Expression->Skin_Barrier Promotes TC (E)-4-Methyl- 5-styrylbenzene-1,3-diol Fungal_Membrane Fungal Cell Membrane TC->Fungal_Membrane Disrupts AhR_TC AhR (?) TC->AhR_TC Activates (?) Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death

Figure 1: Comparative signaling pathways.

Experimental_Workflow cluster_antifungal Antifungal Activity Assay cluster_antioxidant Antioxidant Activity Assay (DPPH) cluster_ahr Aryl Hydrocarbon Receptor (AhR) Activation Assay af1 Prepare fungal culture af3 Incubate culture with compounds (Broth Microdilution) af1->af3 af2 Prepare serial dilutions of compounds af2->af3 af4 Determine MIC/IC50 af3->af4 ao1 Prepare compound solutions ao2 Add DPPH solution ao1->ao2 ao3 Incubate in the dark ao2->ao3 ao4 Measure absorbance at 517 nm ao3->ao4 ao5 Calculate % inhibition and IC50 ao4->ao5 ahr1 Culture cells with AhR reporter gene ahr2 Treat cells with compounds ahr1->ahr2 ahr3 Lyse cells and add luciferase substrate ahr2->ahr3 ahr4 Measure luminescence ahr3->ahr4 ahr5 Determine EC50 for AhR activation ahr4->ahr5

References

Cross-Validation of Analytical Methods for (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for the quantification and characterization of (E)-4-Methyl-5-styrylbenzene-1,3-diol, a stilbenoid with potential therapeutic applications. While specific cross-validation studies on this particular molecule are not extensively documented in publicly available literature, this guide draws upon established and validated methods for structurally similar and co-occurring stilbenoids, such as resveratrol and pterostilbene, to provide a reliable framework for analytical method selection and development.

The primary analytical techniques suitable for the analysis of this compound and other stilbenoids include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Gas Chromatography (GC). The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

Comparative Analysis of Analytical Techniques

The following tables summarize the typical performance characteristics of HPLC, UPLC-MS, and GC methods based on validated studies of similar stilbenoid compounds. These values can serve as a benchmark for the development and validation of methods for this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Gas Chromatography (GC)
Linearity (R²) >0.999[1][2]>0.99[3]Typically >0.99
Limit of Detection (LOD) 0.006875 ng[2] - 0.689 µg/mL[4]0.05 - 0.26 ngMethod dependent, often requires derivatization
Limit of Quantification (LOQ) 0.020626 ng - 2.088 µg/mL0.14 - 0.80 ngMethod dependent
Accuracy (% Recovery) 98.65% - 104.9%95.1% - 104.9%Typically within 80-120%
Precision (%RSD) Intra-day: <2%, Inter-day: <2%Intra-day: 0.13%–1.54%, Inter-day: 0.13%–1.58%Intra-day: <10%, Inter-day: <15%
Selectivity Good, potential for interference from co-eluting compoundsExcellent, mass analyzer provides high specificityGood, but may require derivatization to improve volatility and selectivity
Sample Throughput ModerateHighLow to moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC, UPLC-MS, and GC based on methods validated for similar stilbenoids.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the quantitative analysis of this compound using HPLC with UV detection.

  • Instrumentation: Agilent 1260 Infinity HPLC system or equivalent, equipped with a UV detector.

  • Column: ACE C-18 column (150 x 4.6mm, 3µm) or similar reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile (ACN) is commonly used. A typical starting point is a 35:65 (v/v) mixture of water and ACN. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Stilbenoids typically exhibit strong absorbance around 306 nm.

  • Injection Volume: 10-20 µL.

  • Run Time: Approximately 6-10 minutes.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and diluted to fall within the linear range of the calibration curve.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol

This method offers higher sensitivity and selectivity, making it suitable for complex matrices and low-level quantification.

  • Instrumentation: UHPLC system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 50-100 mm length).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: ESI in either positive or negative mode, depending on the analyte's properties.

  • MS Parameters: Optimized source temperature, gas flows, and ion optics are crucial for sensitivity. Data can be acquired in full scan mode for qualitative analysis and in multiple reaction monitoring (MRM) mode for quantitative analysis.

  • Sample Preparation: Similar to HPLC, but may require a solid-phase extraction (SPE) clean-up step for complex matrices to minimize matrix effects.

Gas Chromatography (GC) Protocol

GC can be an alternative for the analysis of stilbenoids, although it often requires derivatization to increase the volatility and thermal stability of the analytes.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-1, DB-5).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector.

  • Temperature Program: An optimized temperature gradient is used to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compounds of interest.

  • Derivatization: Silylation is a common derivatization technique for hydroxylated compounds like stilbenoids. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used.

  • Sample Preparation: The dried extract is reconstituted in a suitable solvent, the derivatizing agent is added, and the mixture is heated to complete the reaction. The derivatized sample is then injected into the GC.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Dilution Dilution Filtration->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1. A typical workflow for HPLC analysis.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solid-Phase Extraction (SPE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation UPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Identification Compound Identification Mass_Spectrum->Identification Quantification Quantification (MRM) Identification->Quantification

Figure 2. A typical workflow for UPLC-MS analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Extract Drying Drying Sample->Drying Derivatization Silylation Drying->Derivatization Injection Injection Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 3. A typical workflow for GC analysis.

Conclusion

The selection of an appropriate analytical method for this compound is contingent upon the specific research or quality control objectives. HPLC offers a robust and widely accessible method for routine quantification. UPLC-MS provides superior sensitivity and selectivity, making it the preferred method for complex sample matrices and trace-level analysis. GC, while a viable option, often necessitates a derivatization step, which can add complexity to the workflow.

For comprehensive cross-validation, it is recommended to analyze samples using at least two of these orthogonal techniques to ensure the accuracy and reliability of the results. The data and protocols presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound and other related stilbenoids.

References

In Vivo Efficacy of a Stilbenoid Anti-Inflammatory Agent Compared to a Known Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory efficacy of a representative stilbenoid, Resveratrol, against the widely recognized non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This comparison is based on experimental data from the carrageenan-induced paw edema model, a standard and well-accepted method for evaluating acute inflammation.

Due to the limited availability of in vivo efficacy data for (E)-4-Methyl-5-styrylbenzene-1,3-diol, this guide utilizes data for Resveratrol, a structurally related and extensively studied stilbenoid with well-documented anti-inflammatory properties. This allows for a robust comparison with a known standard, providing valuable insights into the potential anti-inflammatory profile of this class of compounds.

Quantitative Efficacy Comparison

The following table summarizes the in vivo anti-inflammatory effects of Resveratrol and Diclofenac in a rat model of carrageenan-induced paw edema. The data highlights the dose-dependent reduction in paw swelling, a key indicator of anti-inflammatory activity.

CompoundDose (mg/kg)Route of AdministrationTime Point (hours post-carrageenan)Paw Edema Inhibition (%)
Resveratrol 20Intraperitoneal (i.p.)345%
50Intraperitoneal (i.p.)368%
Diclofenac 10Intraperitoneal (i.p.)375%

Note: The data presented is a synthesized representation from multiple preclinical studies and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. This is a widely used and validated model for screening potential anti-inflammatory drugs.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by a chemical irritant.

Animal Model: Male Wistar rats (180-220g) are typically used for this model. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: Animals are divided into three groups: a control group (receiving saline), a test group (receiving Resveratrol), and a standard group (receiving Diclofenac). The respective treatments are administered intraperitoneally 30 minutes before the induction of inflammation.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated for the treated groups relative to the control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vivo efficacy testing of an anti-inflammatory compound using the carrageenan-induced paw edema model.

G cluster_pre Pre-Treatment cluster_treatment Treatment & Induction cluster_post Post-Treatment Analysis A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Drug Administration (Resveratrol or Diclofenac) B->C D Carrageenan Injection (Induction of Edema) C->D E Paw Volume Measurement (at timed intervals) D->E F Data Analysis (% Inhibition of Edema) E->F

Experimental workflow for carrageenan-induced paw edema assay.

Signaling Pathway of Inflammation

The carrageenan-induced inflammatory response involves the release of several inflammatory mediators. The diagram below outlines a simplified signaling pathway that is targeted by many anti-inflammatory drugs, including NSAIDs like Diclofenac, which primarily inhibit cyclooxygenase (COX) enzymes. Stilbenoids like Resveratrol are also known to modulate these pathways.

G cluster_pathway Inflammatory Cascade cluster_intervention Drug Action A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX Enzymes (COX-1 & COX-2) B->C D Prostaglandins C->D E Inflammation (Edema, Pain) D->E F NSAIDs (Diclofenac) Resveratrol F->C Inhibition

Simplified signaling pathway of inflammation and drug intervention.

A Comparative Guide to Validating the Therapeutic Potential of (E)-4-Methyl-5-styrylbenzene-1,3-diol in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic potential of (E)-4-Methyl-5-styrylbenzene-1,3-diol. While current research primarily highlights its antimicrobial properties, this document outlines a proposed study in an animal model for inflammation, comparing its potential efficacy against a standard anti-inflammatory drug. The experimental protocols and data presentation formats are designed to offer a practical roadmap for researchers seeking to explore the broader therapeutic applications of this compound.

Part 1: Current Efficacy Data for this compound

This compound has demonstrated notable antifungal and antibacterial activity.[1] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values against various fungal and bacterial strains.[1]

Organism Biological Activity IC50 (μg/mL)
Helminthosporium turcicumAntifungal10.05
Curvularia lunataAntifungal18.52
Gibberella zeaeAntifungal6.12
Ustilago maydisAntifungal8.09
Helminthosporium maydisAntibacterial8.25

Part 2: Proposed Preclinical Validation in an Animal Model of Acute Inflammation

Given that many phenolic compounds exhibit anti-inflammatory properties, a logical next step is to assess the potential of this compound in a well-established animal model of inflammation. The carrageenan-induced paw edema model in rats is a widely used and accepted method for screening novel anti-inflammatory agents.[2][3][4]

Proposed Study Objective: To evaluate the anti-inflammatory activity of this compound in a rat model of carrageenan-induced paw edema and compare its efficacy to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Experimental Design and Workflow

The following diagram illustrates the proposed experimental workflow for this study.

G cluster_0 Phase 1: Animal Acclimatization & Grouping cluster_1 Phase 2: Dosing & Treatment cluster_2 Phase 3: Induction of Inflammation cluster_3 Phase 4: Data Collection & Analysis Acclimatization Acclimatize Male Wistar Rats (150-200g) for 7 days Grouping Randomly divide rats into 5 groups (n=6) Acclimatization->Grouping Dosing Administer compounds orally (p.o.) Group1 Group 1: Vehicle Control (e.g., 0.5% CMC) Dosing->Group1 Group2 Group 2: Indomethacin (10 mg/kg) Dosing->Group2 Group3 Group 3: Test Compound (Low Dose) Dosing->Group3 Group4 Group 4: Test Compound (Medium Dose) Dosing->Group4 Group5 Group 5: Test Compound (High Dose) Dosing->Group5 Induction Inject 0.1 mL of 1% Carrageenan into the right hind paw (subplantar) Dosing->Induction Measurement Measure paw volume via plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection Induction->Measurement Analysis Calculate % inhibition of edema; Perform statistical analysis (e.g., ANOVA) Measurement->Analysis G LPS Inflammatory Stimulus (e.g., Carrageenan, LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatory Induces TestCompound This compound TestCompound->IKK Potential Inhibition

References

Safety Operating Guide

Safe Disposal of (E)-4-Methyl-5-styrylbenzene-1,3-diol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

(E)-4-Methyl-5-styrylbenzene-1,3-diol , a phenolic compound with antifungal properties, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] Due to its classification as a phenolic compound, its disposal must adhere to hazardous waste regulations. This guide provides detailed procedures for the proper management and disposal of this compound, targeting researchers and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards associated with phenolic compounds. Phenols are generally toxic and can cause irritation upon contact with skin or eyes.[2] Inhalation of dust or vapors should be avoided.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[2]

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The proper disposal of this compound should be managed through your institution's hazardous waste program.[3] Never dispose of this compound down the sink or in regular trash.

  • Waste Identification and Segregation:

    • Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

    • Store this waste separately from incompatible materials, such as strong oxidizing agents.

  • Collecting Solid Waste:

    • Place solid this compound waste, including contaminated personal protective equipment (gloves, etc.), into the designated hazardous waste container.

    • Ensure the container is kept securely closed when not in use.

  • Managing Solutions:

    • Aqueous solutions containing this compound must be collected as hazardous waste.

    • If the compound is dissolved in a flammable solvent, it should be treated as flammable hazardous waste.

  • Decontaminating Glassware and Equipment:

    • Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect the first rinseate as hazardous waste in a designated container. Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.

    • After thorough rinsing and drying, the glassware can be washed normally.

  • Disposal of Empty Containers:

    • Thoroughly empty the original container.

    • Rinse the container three times with a suitable solvent. Collect the first rinse as hazardous waste.

    • Deface or remove the original label.

    • Dispose of the clean, empty container in accordance with your institution's guidelines, which may allow for disposal as regular solid waste.

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area and clean the spill site once the material has been removed.

Quantitative Data Summary

ParameterValue/InformationSource/Guideline
Waste Classification Hazardous WasteGeneral Laboratory Guidelines
Recommended Disposal Method Incineration at a licensed facilityCommon practice for phenolic compounds
pH of Aqueous Waste Must be neutralized to pH 6-9 before any potential sewer disposal (if permitted)General chemical waste guidelines
Container Requirements Chemically compatible, sealed, and clearly labeledHazardous Waste Regulations
Storage of Waste In a designated Satellite Accumulation Area, segregated from incompatiblesLaboratory Safety Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Generate this compound Waste solid_waste Solid Compound or Contaminated PPE start->solid_waste liquid_waste Aqueous or Solvent Solution start->liquid_waste empty_container Empty Stock Container start->empty_container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid Segregate from incompatibles collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid Segregate from incompatibles rinse_container Triple Rinse Container empty_container->rinse_container contact_ehs Arrange for Pickup by Environmental Health & Safety (EHS) collect_solid->contact_ehs collect_liquid->contact_ehs collect_rinse Collect First Rinse as Hazardous Waste rinse_container->collect_rinse dispose_container Dispose of Clean, Defaced Container as Regular Waste rinse_container->dispose_container After 2nd & 3rd rinse collect_rinse->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (E)-4-Methyl-5-styrylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (E)-4-Methyl-5-styrylbenzene-1,3-diol, an antifungal agent with potential applications in research and development.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar aromatic diols, such as Resorcinol (1,3-Benzenediol) and 4-ethyl-1,3-Benzenediol.

Hazard Identification and Personal Protective Equipment

Based on the data for analogous compounds, this compound is presumed to pose several health risks. The primary hazards include skin irritation, serious eye damage, and the potential for allergic skin reactions.[2] Ingestion may also be harmful. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Potential Hazard Required Personal Protective Equipment (PPE)
Skin Irritation/Allergic Reaction Chemical-resistant gloves (e.g., Nitrile, Neoprene) must be worn at all times. A lab coat or chemical-resistant apron is also required to protect skin and clothing.[2]
Serious Eye Damage Safety goggles or a face shield must be worn to prevent contact with the eyes.
Respiratory Irritation (if powder/dust) If the compound is in powdered form and there is a risk of inhalation, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area or under a fume hood.
Harmful if Swallowed Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling this compound.

Safe Handling Workflow for this compound prep Preparation - Review SDS of similar compounds - Assemble all necessary PPE - Prepare workspace in a fume hood handling Handling - Wear appropriate PPE - Dispense carefully to avoid dust - Keep containers tightly closed prep->handling Proceed with caution spill Spill & Emergency - Evacuate and ventilate area - Use absorbent material for spills - Seek immediate medical attention if exposed handling->spill In case of accident cleanup Decontamination & Cleanup - Wipe down surfaces with appropriate solvent - Wash hands thoroughly handling->cleanup After experiment completion spill->cleanup After containment and neutralization disposal Waste Disposal - Collect all waste in a labeled, sealed container - Dispose of as hazardous chemical waste cleanup->disposal

Caption: Safe handling workflow from preparation to disposal.

Experimental Protocols: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated.

  • Containment: For powdered spills, avoid creating dust. Gently cover the spill with an inert absorbent material.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Unused Compound Store in a clearly labeled, sealed container. Dispose of through an approved hazardous waste disposal facility.
Contaminated Labware Rinse with a suitable solvent. Collect the rinse as hazardous waste. The cleaned labware can then be washed normally.
Contaminated PPE Place all used gloves, aprons, etc., in a designated, sealed hazardous waste bag or container.

Always follow your institution's and local regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.